molecular formula C7H11ClN2O2 B145760 2,6-Dimethoxypyridin-3-amine monohydrochloride CAS No. 80789-72-6

2,6-Dimethoxypyridin-3-amine monohydrochloride

Cat. No.: B145760
CAS No.: 80789-72-6
M. Wt: 190.63 g/mol
InChI Key: FITCPYYVAJWASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxypyridin-3-amine monohydrochloride (CAS: 80789-72-6) is a high-purity chemical compound supplied as a grey powder with a melting point of 212 °C . It serves as a versatile heterocyclic building block in chemical synthesis and is particularly valuable in pharmaceutical research for the development of novel active compounds . Researchers have utilized this specific compound to investigate its potential as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of proteins and oligonucleotides, a critical application in mass spectrometry-based proteomics and genomics . The monohydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various experimental conditions. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety information, including hazard codes Xi and risk statements 36/37/38, and adhere to appropriate laboratory safety protocols .

Properties

IUPAC Name

2,6-dimethoxypyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-10-6-4-3-5(8)7(9-6)11-2;/h3-4H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITCPYYVAJWASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230638
Record name 2,6-Dimethoxypyridin-3-amine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80789-72-6
Record name 3-Pyridinamine, 2,6-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80789-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxypyridin-3-amine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethoxypyridin-3-amine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxypyridin-3-amine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Dimethoxypyridin-3-amine monohydrochloride CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dimethoxypyridin-3-amine monohydrochloride

CAS Number: 80789-72-6

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, a plausible synthetic route with experimental protocols, its applications in drug development, and essential safety information. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. While experimental spectroscopic data for this specific salt is not widely published, the expected characteristics are included based on the analysis of structurally similar compounds.

PropertyValue
CAS Number 80789-72-6
Molecular Formula C₇H₁₁ClN₂O₂
Molecular Weight 190.63 g/mol
Melting Point 212 °C (literature)[1]
Appearance White crystalline solid
Solubility Soluble in water and alcohol solvents
¹H NMR (Predicted) δ (ppm): 7.0-7.5 (d, 1H), 6.0-6.5 (d, 1H), 4.5-5.0 (br s, 3H), 3.9 (s, 6H)
¹³C NMR (Predicted) δ (ppm): 160-165 (C), 155-160 (C), 130-135 (CH), 115-120 (C), 95-100 (CH), 53-58 (CH₃)
IR (Predicted) ν (cm⁻¹): 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1600-1650 (N-H bend), 1570-1600 (C=N stretch), 1050-1250 (C-O stretch)

Synthesis of this compound

Synthetic Workflow

G A 2,6-Dichloropyridine B Nitration (H₂SO₄, HNO₃) A->B C 2,6-Dichloro-3-nitropyridine B->C D Methoxylation (NaOCH₃, CH₃OH) C->D E 2,6-Dimethoxy-3-nitropyridine D->E F Reduction (SnCl₂·2H₂O, HCl) E->F G 2,6-Dimethoxypyridin-3-amine F->G H Salt Formation (HCl) G->H I 2,6-Dimethoxypyridin-3-amine monohydrochloride H->I

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Nitration of 2,6-Dichloropyridine to form 2,6-Dichloro-3-nitropyridine

  • In a reaction vessel equipped with a stirrer and cooling bath, slowly add 25.0 g (0.168 mol) of 2,6-Dichloropyridine to concentrated sulfuric acid at a temperature maintained between 20-25 °C.

  • To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature does not exceed 50 °C.

  • After the addition is complete, heat the mixture to 100-105 °C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 50 °C and carefully pour it into ice water.

  • Filter the resulting precipitate and wash it thoroughly with water.

  • Dry the collected solid to yield 2,6-dichloro-3-nitropyridine.[2]

Step 2: Methoxylation of 2,6-Dichloro-3-nitropyridine to form 2,6-Dimethoxy-3-nitropyridine

  • Prepare a solution of sodium methoxide in methanol.

  • To this solution, add the 2,6-dichloro-3-nitropyridine from the previous step. The molar ratio of sodium methoxide to the nitropyridine should be approximately 2.1:1.

  • Stir the reaction mixture at a temperature between 25-30 °C.

  • Upon completion of the reaction, quench the reaction mass in water.

  • The product, 2,6-dimethoxy-3-nitropyridine, can be collected by filtration.

Step 3: Reduction of 2,6-Dimethoxy-3-nitropyridine to form 2,6-Dimethoxypyridin-3-amine

  • To a suitable reaction vessel, add concentrated hydrochloric acid.

  • Add the 2,6-dimethoxy-3-nitropyridine to the acid at room temperature.

  • Cool the resulting solution to 15 °C and slowly add stannous chloride dihydrate (SnCl₂·2H₂O) in a molar ratio of approximately 2:1 to the nitropyridine.

  • Heat the reaction mixture to 35-40 °C and stir for 5-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to 20 °C to precipitate the dihydrochloride salt of the product. The free amine can be obtained by neutralization.

Step 4: Formation of this compound

  • Dissolve the crude 2,6-Dimethoxypyridin-3-amine in a suitable organic solvent (e.g., isopropanol).

  • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol or ether).

  • Stir the mixture, allowing the monohydrochloride salt to precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Applications in Research and Drug Development

This compound is not known to have direct biological activity or involvement in signaling pathways. Its primary value lies in its role as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. The dimethoxypyridine scaffold is a key structural motif in a variety of compounds being investigated for therapeutic applications.

Derivatives of methoxypyridines have shown potential as:

  • Antitumor Agents: Fused pyridine ring systems containing methoxy groups have been synthesized and evaluated for their in-vitro antitumor activity against various cancer cell lines.[3][4]

  • Kinase Inhibitors: The pyridine scaffold is prevalent in kinase inhibitors. Sulfonamide methoxypyridine derivatives have been designed and evaluated as novel PI3K/mTOR dual inhibitors, which are critical targets in cancer therapy.[5]

The use of this compound allows for the introduction of the dimethoxypyridinylamino moiety into larger molecules, enabling the exploration of structure-activity relationships in drug discovery programs.

G A 2,6-Dimethoxypyridin-3-amine monohydrochloride B Chemical Synthesis (e.g., coupling reactions, cyclizations) A->B Intermediate C Biologically Active Methoxypyridine Derivatives B->C Leads to D Antitumor Agents C->D E Kinase Inhibitors (e.g., PI3K/mTOR) C->E

Caption: Role as an intermediate in developing bioactive compounds.

Safety Information

This compound is intended for research use only. It is crucial to handle it in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Hazard ClassStatement
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Precautionary Statements Avoid breathing dust.
Wash skin thoroughly after handling.
Wear protective gloves/eye protection/face protection.
IF ON SKIN: Wash with plenty of soap and water.
IF IN EYES: Rinse cautiously with water for several minutes.
Store in a well-ventilated place.

References

In-Depth Technical Guide: 2,6-Dimethoxypyridin-3-amine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethoxypyridin-3-amine monohydrochloride, a heterocyclic organic compound of interest in pharmaceutical and chemical research. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and analytical methodologies. Furthermore, it explores the potential biological significance of this class of compounds, particularly as kinase inhibitors, based on the activities of structurally related molecules.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent amine, 2,6-dimethoxypyridin-3-amine. The presence of the electron-donating methoxy groups and the amino group on the pyridine ring influences its chemical reactivity and potential for intermolecular interactions.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number 80789-72-6[1]
Molecular Formula C₇H₁₁ClN₂O₂[1]
Molecular Weight 190.63 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 212 °C (decomposes)[1]
Solubility Soluble in water and alcohol[1]

Synthesis

Proposed Synthetic Workflow:

synthesis_workflow start 2,6-Dimethoxy-3-nitropyridine step1 Reduction (e.g., Catalytic Hydrogenation) start->step1 intermediate 2,6-Dimethoxypyridin-3-amine (Free Base) step1->intermediate step2 Salt Formation (HCl in organic solvent) intermediate->step2 product 2,6-Dimethoxypyridin-3-amine monohydrochloride step2->product

Caption: Proposed synthesis workflow.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2,6-Dimethoxypyridin-3-amine (Free Base)

  • Materials: 2,6-dimethoxy-3-nitropyridine, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 2,6-dimethoxy-3-nitropyridine in ethanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 2,6-dimethoxypyridin-3-amine.

    • Purify the crude product by column chromatography or recrystallization if necessary.

Step 2: Formation of this compound

  • Materials: 2,6-dimethoxypyridin-3-amine, Hydrochloric acid (in a suitable organic solvent, e.g., diethyl ether or isopropanol), Diethyl ether.

  • Procedure:

    • Dissolve the purified 2,6-dimethoxypyridin-3-amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the amine at 0 °C.

    • A precipitate should form upon addition of the HCl solution.

    • Continue stirring for a short period to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain this compound as a crystalline solid.

Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of this compound.

Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the two methoxy groups (singlets), two aromatic protons on the pyridine ring (doublets), and the amine protons (broad singlet). Upon protonation to form the monohydrochloride, a downfield shift of the aromatic and amine proton signals is expected. The amine protons may appear as a broader signal due to exchange.
¹³C NMR Signals for the two methoxy carbons, the five pyridine ring carbons (with those bearing methoxy and amino groups showing characteristic shifts), and potentially a signal for the carbon bearing the amino group that is sensitive to protonation.
FTIR Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region for the free base), C-O stretching of the methoxy groups, and C=C and C=N stretching of the pyridine ring. For the monohydrochloride salt, the N-H stretching region will be broadened and shifted due to the formation of the ammonium salt. A known FTIR spectrum for the monohydrochloride is available.[2]
Mass Spectrometry The mass spectrum of the free base would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC) Method (Proposed):

A reverse-phase HPLC method would be suitable for the analysis of this compound.

ParameterRecommended Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are limited in publicly available literature. However, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

Potential as Kinase Inhibitors:

Many derivatives of aminopyridines and diaminopyridines have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, various substituted aminopyridines have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Logical Relationship for Kinase Inhibitor Development:

kinase_inhibitor_logic start 2,6-Dimethoxypyridin-3-amine monohydrochloride step1 Scaffold for Library Synthesis start->step1 intermediate Library of Substituted Derivatives step1->intermediate step2 Kinase Inhibitor Screening intermediate->step2 product Identification of Potent and Selective Inhibitors step2->product

Caption: Drug discovery workflow.

The structural features of 2,6-dimethoxypyridin-3-amine, including the amino group which can act as a hydrogen bond donor and the pyridine ring as a scaffold for further functionalization, make it an attractive starting point for the design and synthesis of novel kinase inhibitors.

Safety Information

Detailed toxicological data for this compound is not available. As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in synthetic and medicinal chemistry. This technical guide has provided a summary of its known properties, a proposed synthetic route, and analytical methodologies. While direct biological data is scarce, its structural similarity to known kinase inhibitors suggests that it could serve as a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

References

2,6-Dimethoxypyridin-3-amine monohydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,6-Dimethoxypyridin-3-amine monohydrochloride (CAS No: 80789-72-6). The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Core Physical Properties

This compound is a chemical intermediate with applications in the pharmaceutical and dye industries. A summary of its key physical properties is provided below.

Data Presentation
PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O₂[1]
Molecular Weight 190.63 g/mol [1][2]
Melting Point 212 °C (literature)[1][3]
Boiling Point 265.7 °C at 760 mmHg[1]
Appearance White crystalline solid[1]
Solubility Soluble in water and alcohol; slightly soluble in ether.[1]
Vapor Pressure 0.00902 mmHg at 25 °C[1]
Flash Point 114.5 °C[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. The following sections outline standardized protocols for determining the key physical properties of solid chemical compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-1 °C).

Solubility Determination

Understanding the solubility of a compound is essential for its application in various chemical processes and formulations. A general qualitative and semi-quantitative method is described below.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, diethyl ether, acetone) are selected for the test.

  • Sample Preparation: A pre-weighed amount of this compound is placed in a series of test tubes.

  • Solvent Addition: A measured volume of each solvent is added to a separate test tube containing the compound.

  • Agitation and Observation: The test tubes are agitated, typically by vortexing or shaking, for a set period to facilitate dissolution. The mixture is then allowed to stand, and visual inspection is performed to determine if the solid has dissolved completely.

  • Heating (Optional): If the compound is not soluble at room temperature, the test tube may be gently heated to determine if solubility increases with temperature.

  • Classification: The solubility is classified based on the amount of solute that dissolves in a given volume of solvent (e.g., very soluble, soluble, slightly soluble, insoluble). For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved solid is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Visualizations

The following diagrams illustrate common experimental workflows and the synthetic pathway for this compound.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Dry Crystalline Sample powder Powder the Sample start->powder pack Pack into Capillary Tube powder->pack place Place in Melting Point Apparatus pack->place heat Heat Slowly (1-2 °C/min) place->heat observe Observe Melting Range heat->observe record Record Onset and Completion Temperatures observe->record end End: Melting Point Determined record->end

Caption: Workflow for Melting Point Determination.

Solubility_Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Weigh Solute add_solvent Add Known Volume of Solvent start->add_solvent agitate Agitate Mixture add_solvent->agitate observe Observe for Dissolution agitate->observe dissolved Completely Dissolved? observe->dissolved soluble Classify as Soluble dissolved->soluble Yes insoluble Insoluble/Partially Soluble dissolved->insoluble No end End: Solubility Determined soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Determination.

Synthesis_Pathway cluster_synthesis Synthesis of 2,6-Dimethoxypyridin-3-amine cluster_salt_formation Salt Formation start 2,6-Dichloropyridine step1 Nitration start->step1 intermediate1 2,6-Dichloro-3-nitropyridine step1->intermediate1 step2 Methoxylation intermediate1->step2 intermediate2 2,6-Dimethoxy-3-nitropyridine step2->intermediate2 step3 Reduction intermediate2->step3 product 2,6-Dimethoxypyridin-3-amine step3->product react_hcl Reaction with HCl product->react_hcl final_product This compound react_hcl->final_product

Caption: General Synthesis Pathway.

References

Technical Guide: Physicochemical and Biological Profile of 2,6-Dimethoxypyridin-3-amine monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridin-3-amine monohydrochloride is a substituted aminopyridine derivative of interest in medicinal chemistry and drug development. Aminopyridine scaffolds are present in a variety of biologically active molecules and are known to interact with various enzymes and receptors.[1] A thorough understanding of the physicochemical properties, particularly solubility, is crucial for the design of effective delivery systems, optimization of reaction conditions in synthesis, and for ensuring bioavailability in pharmacological studies. This technical guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for its determination, and an exploration of the potential mechanism of action based on the known pharmacology of aminopyridines.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in publicly available literature. However, qualitative assessments indicate that it is soluble in water and alcohol-based solvents, and slightly soluble in ether-based solvents.

For research and development purposes, it is imperative to determine the quantitative solubility of this compound in various solvents and conditions. The following tables are provided as templates for researchers to systematically record their experimentally determined solubility data.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water
Ethanol
Methanol
Isopropanol
Dichloromethane
Ethyl Acetate
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Table 2: Temperature Dependence of Solubility in a Selected Solvent

Temperature (°C)Solubility in [Selected Solvent] ( g/100 mL)Molar Solubility in [Selected Solvent] (mol/L)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted isothermal shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • pH meter (for aqueous solutions)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.

  • Quantification of Solute:

    • Chromatographic/Spectroscopic Method (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The difference in weight gives the mass of the dissolved this compound.

Diagram of Experimental Workflow

G A Add excess solute to solvent in vial B Equilibrate in shaker (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E H Dilute filtered sample E->H F Prepare standard solutions G Generate calibration curve (HPLC/UV-Vis) F->G I Analyze diluted sample G->I H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

Potential Mechanism of Action: A Signaling Pathway Perspective

While the specific biological targets of this compound have not been extensively studied, the broader class of aminopyridines is well-known for its effects on the central nervous system. The primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium (K+) channels.[2][3]

By blocking these channels, aminopyridines can prolong the duration of the action potential in neurons. This extended depolarization leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels. The elevated intracellular calcium concentration, in turn, enhances the release of neurotransmitters at the synaptic terminal.[2][3] This mechanism underlies the therapeutic effects of aminopyridine drugs like dalfampridine, which is used to improve walking in patients with multiple sclerosis.[2]

Diagram of a Representative Signaling Pathway

G cluster_membrane Presynaptic Terminal cluster_channel Ion Channels K_channel Voltage-gated K+ Channel K_efflux K+ Efflux K_channel->K_efflux Mediates K_channel->K_efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates AP Aminopyridine Derivative AP->K_channel Blocks AP->K_channel Action_Potential Action Potential Action_Potential->K_channel Opens Action_Potential->Ca_channel Opens Action_Potential->Ca_channel Prolonged Opening Repolarization Repolarization K_efflux->Repolarization K_efflux->Repolarization Inhibited Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers

Caption: Putative signaling pathway of aminopyridines.

Conclusion

References

A Technical Guide to the Spectral Analysis of 2,6-Dimethoxypyridin-3-amine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2,6-dimethoxypyridin-3-amine monohydrochloride, a key intermediate in pharmaceutical synthesis. The following sections present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data in a structured format. Detailed experimental protocols for acquiring this data are also provided, along with a workflow diagram for the complete spectroscopic characterization of the compound.

Chemical Structure

IUPAC Name: 2,6-dimethoxypyridin-3-amine hydrochloride Molecular Formula: C₇H₁₁ClN₂O₂ Molecular Weight: 190.63 g/mol CAS Number: 80789-72-6

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Note: The data presented here are predicted values based on the chemical structure and publicly available information for analogous compounds. Actual experimental values may vary.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d1HH-4
~6.15d1HH-5
~4.50br s3H-NH₃⁺
~3.95s3HOCH₃ (C-6)
~3.90s3HOCH₃ (C-2)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~158.0C-2
~155.5C-6
~125.0C-4
~118.0C-3
~95.0C-5
~54.0OCH₃
~53.5OCH₃

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/zRelative Intensity (%)Assignment
155.08High[M+H]⁺ (of free base)
154.07Moderate[M]⁺ (of free base)
124.06Moderate[M-OCH₃]⁺
94.05Moderate[M-OCH₃ - CH₂O]⁺

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

Table 4: Infrared (IR) Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine salt)
3000-2800MediumC-H stretch (aromatic and aliphatic)
1620-1580StrongN-H bend (amine salt)
1580-1450Medium-StrongC=C and C=N stretch (pyridine ring)
1250-1200StrongC-O stretch (asymmetric)
1050-1000StrongC-O stretch (symmetric)

Sample Preparation: KBr pellet or ATR

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchange of the amine protons with deuterium in other solvents like D₂O or CD₃OD.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.

    • The instrument is locked to the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal resolution.

    • A standard single-pulse experiment is used with a 90° pulse.

    • A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, with the probe tuned to the ¹³C frequency.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

    • Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

3.2. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration in the low µg/mL to high ng/mL range.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The analysis is performed on a mass spectrometer equipped with an ESI source.

    • The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum signal intensity for the [M+H]⁺ ion of the free base (m/z 155.08).

    • Data is acquired in positive ion mode over a mass range of m/z 50-500.

3.3. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment is first collected.

    • The KBr pellet is placed in the sample holder.

    • The sample spectrum is collected over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_final_report Final Report Sample 2,6-Dimethoxypyridin-3-amine monohydrochloride NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in MeOH/ACN and Dilute Sample->MS_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq MS_Acq Mass Spectrometry (ESI or EI) MS_Prep->MS_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq NMR_Analysis Chemical Shift Analysis Integration & Coupling NMR_Acq->NMR_Analysis MS_Analysis m/z Determination Fragmentation Pattern MS_Acq->MS_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis Final_Report Comprehensive Spectral Report (Tables and Interpretation) NMR_Analysis->Final_Report MS_Analysis->Final_Report IR_Analysis->Final_Report

Caption: Overall workflow for the spectroscopic characterization of the target compound.

NMR_Workflow cluster_nmr NMR Analysis Detail Start Sample in DMSO-d6 H1_Acq Acquire ¹H Spectrum Start->H1_Acq C13_Acq Acquire ¹³C Spectrum (Proton Decoupled) Start->C13_Acq H1_Process Process ¹H Data (FT, Phasing, Baseline Correction) H1_Acq->H1_Process C13_Process Process ¹³C Data (FT, Phasing, Baseline Correction) C13_Acq->C13_Process H1_Interpret Interpret ¹H Spectrum (Shifts, Integration, Couplings) H1_Process->H1_Interpret C13_Interpret Interpret ¹³C Spectrum (Chemical Shifts) C13_Process->C13_Interpret Structure_Confirm Structure Confirmation H1_Interpret->Structure_Confirm C13_Interpret->Structure_Confirm

Caption: Detailed workflow for NMR data acquisition and analysis.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Dimethoxypyridin-3-amine monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,6-Dimethoxypyridin-3-amine monohydrochloride (CAS No. 80789-72-6), a key intermediate in pharmaceutical and specialized chemical synthesis. Adherence to rigorous safety measures is paramount when working with this compound to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Identification and Properties

This compound is a pyridine derivative recognized for its role as a building block in the creation of more complex molecules. A clear understanding of its physical and chemical properties is the first step in safe handling.

PropertyValue
Chemical Formula C₇H₁₁ClN₂O₂
Molecular Weight 190.63 g/mol [1]
Appearance White to light brown crystalline solid[2]
Melting Point 212°C[2]
Solubility Soluble in water and alcohol[2]
Boiling Point 265.7°C at 760 mmHg (for the free base)[2]
Flash Point 114.5°C (for the free base)[2]

Hazard Identification and Classification

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the available data indicates that it is a hazardous substance. It is consistently classified as an irritant.

Hazard ClassificationDescription
Eye Irritation Causes serious eye irritation.[3] Direct contact with the eyes can cause redness, pain, and potential damage.
Skin Irritation Causes skin irritation.[3] Prolonged or repeated contact may lead to dermatitis.
Respiratory Irritation May cause respiratory irritation.[3] Inhalation of dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.
Acute Toxicity (Oral) While specific LD50 data is unavailable for this compound, related aminopyridine compounds are known to be toxic if swallowed.[4] Ingestion may cause nausea, vomiting, and other systemic effects.

GHS Hazard Pictograms (Anticipated based on available data):

alt text

Signal Word: WARNING[3][5]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Experimental Protocols: Safe Handling Procedures

Due to the lack of specific, published experimental protocols detailing the use of this compound, a general protocol for handling hazardous chemical powders should be strictly followed.

Objective: To safely weigh and dispense this compound for use in a chemical reaction.

Materials:

  • This compound

  • Appropriate solvent

  • Reaction vessel

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile or neoprene recommended), lab coat, and, if ventilation is inadequate, a NIOSH-approved respirator.

Procedure:

  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Don all required PPE before handling the compound.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment and reagents.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully open the container of this compound inside the fume hood to avoid dust inhalation.

    • Using a clean spatula, carefully transfer the desired amount of the solid to the weighing paper. Avoid generating dust.

    • Securely close the container immediately after dispensing.

  • Dispensing:

    • Transfer the weighed solid to the reaction vessel.

    • If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

    • Rinse the weighing paper or boat with a small amount of the solvent to ensure the complete transfer of the compound.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces with an appropriate solvent and then with soap and water.

    • Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visualization of Workflows and Relationships

To further clarify the necessary precautions and responses, the following diagrams illustrate the safe handling workflow and emergency first aid procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Verify Fume Hood Function Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Work Area Prep2->Prep3 Handle1 Weigh Compound in Fume Hood Prep3->Handle1 Handle2 Transfer to Reaction Vessel Handle1->Handle2 Handle3 Securely Close Container Handle2->Handle3 Clean1 Decontaminate Equipment Handle3->Clean1 Clean2 Dispose of Waste Properly Clean1->Clean2 Clean3 Remove PPE & Wash Hands Clean2->Clean3

Caption: A workflow for the safe handling of hazardous chemical powders.

FirstAidResponse cluster_actions cluster_responses Exposure Exposure Occurs Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion RinseEyes Rinse with water for 15 mins. Seek medical advice. Eye->RinseEyes WashSkin Wash with soap and water. Remove contaminated clothing. Skin->WashSkin FreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->RinseMouth

Caption: First aid measures in response to accidental exposure.

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Conclusion

While this compound is a valuable reagent in research and development, it must be handled with the utmost care. A thorough understanding of its potential hazards, consistent use of appropriate personal protective equipment, and strict adherence to safe laboratory practices are essential for mitigating risks. Researchers should always consult the most up-to-date safety data sheet from their supplier before commencing work and ensure that emergency procedures are well-understood and accessible.

References

Synthesis of 2,6-Dimethoxypyridin-3-amine Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2,6-dimethoxypyridin-3-amine monohydrochloride, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences from readily available starting materials and proceeds through a logical sequence of nitration, methoxylation, and reduction, culminating in the formation of the desired product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this compound.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed around the formation of a key intermediate, 2,6-dimethoxy-3-nitropyridine. The electron-withdrawing nature of the nitro group on the pyridine ring is instrumental in facilitating nucleophilic aromatic substitution, which is a powerful tool for introducing a variety of functional groups. The overall synthetic pathway can be summarized in three main stages:

  • Nitration: Introduction of a nitro group at the 3-position of a suitable pyridine precursor.

  • Methoxylation: Substitution of leaving groups at the 2- and 6-positions with methoxy groups.

  • Reduction and Salt Formation: Reduction of the nitro group to an amine, followed by conversion to the monohydrochloride salt for improved stability and handling.

A plausible and efficient route starts from 2,6-dichloropyridine, a commercially available starting material. The synthesis proceeds through the following key transformations:

Synthesis_Overview A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration C 2,6-Dimethoxy-3-nitropyridine B->C Methoxylation D 2,6-Dimethoxypyridin-3-amine C->D Reduction E 2,6-Dimethoxypyridin-3-amine monohydrochloride D->E HCl Salt Formation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, including yields and purity, are summarized in tables for easy reference and comparison.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

The initial step involves the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid.

Experimental Protocol:

To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine (1.0 eq) is added slowly while maintaining the temperature at 20–25 °C. Subsequently, concentrated nitric acid (98%) is added dropwise, ensuring the reaction temperature does not exceed 50 °C. After the addition is complete, the reaction mixture is heated to 100–105 °C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to 50 °C and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2,6-dichloro-3-nitropyridine.[1]

ParameterValueReference
Starting Material2,6-Dichloropyridine[1]
ReagentsConc. H₂SO₄, Conc. HNO₃ (98%)[1]
Reaction Time5 hours[1]
Reaction Temp.100–105 °C[1]
Yield75.38%[1]
Purity (GC)99.5%[1]

Table 1: Quantitative data for the synthesis of 2,6-dichloro-3-nitropyridine.

Step1_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product A 2,6-Dichloropyridine C 1. Mix at 20-25°C 2. Add HNO₃ < 50°C 3. Heat at 100-105°C for 5h A->C B Conc. H₂SO₄ Conc. HNO₃ B->C D 1. Cool to 50°C 2. Pour into ice water 3. Filter and wash 4. Dry C->D E 2,6-Dichloro-3-nitropyridine D->E

Figure 2: Experimental workflow for the synthesis of 2,6-dichloro-3-nitropyridine.

Step 2: Synthesis of 2,6-Dimethoxy-3-nitropyridine

This step involves a double nucleophilic substitution of the chloro groups in 2,6-dichloro-3-nitropyridine with methoxy groups using sodium methoxide.

Experimental Protocol:

A solution of sodium methoxide (2.2 eq) in methanol is prepared and cooled to 15 °C. To this solution, 2,6-dichloro-3-nitropyridine (1.0 eq) is added portion-wise, maintaining the temperature at 15 °C with external cooling. The resulting mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2,6-dimethoxy-3-nitropyridine.

ParameterValueReference
Starting Material2,6-Dichloro-3-nitropyridineAdapted from[1]
ReagentsSodium methoxide, MethanolAdapted from[1]
Reaction Temp.15 °C to room temperatureAdapted from[1]
Yield~85-95% (estimated)
Purity>95% (estimated)

Table 2: Estimated quantitative data for the synthesis of 2,6-dimethoxy-3-nitropyridine.

Step2_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product A 2,6-Dichloro-3-nitropyridine C 1. Cool NaOMe solution to 15°C 2. Add starting material 3. Stir at room temperature A->C B Sodium methoxide Methanol B->C D 1. Quench with water 2. Extract with organic solvent 3. Dry and concentrate C->D E 2,6-Dimethoxy-3-nitropyridine D->E

Figure 3: Experimental workflow for the synthesis of 2,6-dimethoxy-3-nitropyridine.

Step 3: Synthesis of 2,6-Dimethoxypyridin-3-amine

The final step in the formation of the free amine is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

2,6-Dimethoxy-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%) is added to the solution. The mixture is then subjected to hydrogenation using a hydrogen balloon or in a Parr hydrogenator at a pressure of 1-3 atm. The reaction is stirred at room temperature until the starting material is completely consumed (monitored by TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 2,6-dimethoxypyridin-3-amine.

ParameterValueReference
Starting Material2,6-Dimethoxy-3-nitropyridineGeneral Procedure
ReagentsH₂, 10% Pd/C, EthanolGeneral Procedure
Reaction Temp.Room temperatureGeneral Procedure
Yield>95% (estimated)
PurityHigh (typically >98%)

Table 3: Estimated quantitative data for the synthesis of 2,6-dimethoxypyridin-3-amine.

Step3_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product A 2,6-Dimethoxy-3-nitropyridine C 1. Dissolve in Ethanol 2. Add catalyst 3. Hydrogenate at 1-3 atm A->C B H₂ (gas) 10% Pd/C (catalyst) B->C D 1. Filter off catalyst 2. Concentrate filtrate C->D E 2,6-Dimethoxypyridin-3-amine D->E

Figure 4: Experimental workflow for the synthesis of 2,6-dimethoxypyridin-3-amine.

Step 4: Formation of this compound

The final product is obtained by converting the free amine into its more stable monohydrochloride salt.

Experimental Protocol:

2,6-Dimethoxypyridin-3-amine (1.0 eq) is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until the pH of the solution becomes acidic. The resulting precipitate of this compound is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

ParameterValueReference
Starting Material2,6-Dimethoxypyridin-3-amineGeneral Procedure
ReagentsHCl (in solvent or gas)General Procedure
YieldQuantitative
PurityHigh

Table 4: Estimated quantitative data for the formation of the monohydrochloride salt.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of this compound. By leveraging a well-established sequence of nitration, methoxylation, and reduction, this guide provides researchers with the necessary information to synthesize this valuable chemical intermediate. The detailed experimental protocols, tabulated quantitative data, and clear visual workflows are intended to facilitate the successful and reproducible synthesis of the target compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination with 2,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction has broad applications in the pharmaceutical and materials science industries due to its wide substrate scope and tolerance of various functional groups.[3][4][5] These application notes provide detailed protocols for the Buchwald-Hartwig amination of 2,6-dimethoxypyridin-3-amine with various aryl halides. The resulting N-aryl-2,6-dimethoxypyridin-3-amine scaffolds are valuable intermediates in the synthesis of complex molecules with potential biological activity.

The general transformation involves the coupling of an aryl halide (or pseudo-halide) with 2,6-dimethoxypyridin-3-amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][7] The choice of these components is critical for achieving high yields and reaction efficiency.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.[1][8]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst.[1][8]

The efficiency of this cycle is highly dependent on the nature of the ligand, which stabilizes the palladium center and facilitates the individual steps of the cycle.[7]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of 2,6-dimethoxypyridin-3-amine with an aryl halide.

Materials:

  • 2,6-Dimethoxypyridin-3-amine

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), 2,6-dimethoxypyridin-3-amine (1.2 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of 2,6-dimethoxypyridin-3-amine with various aryl halides. These are based on general principles and may require optimization for specific substrates.

Table 1: Screening of Reaction Parameters for the Coupling of 4-Bromotoluene with 2,6-Dimethoxypyridin-3-amine

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene10012>95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101885
3Pd₂(dba)₃ (1)RuPhos (2)LHMDS (1.5)Toluene1001292
4Pd(OAc)₂ (2)JohnPhos (4)NaOtBu (1.5)Dioxane1102478

Table 2: Substrate Scope for the Buchwald-Hartwig Amination with 2,6-Dimethoxypyridin-3-amine

EntryAryl HalideProductConditionsYield (%)
14-BromotolueneN-(4-methylphenyl)-2,6-dimethoxypyridin-3-amineA96
24-ChloroanisoleN-(4-methoxyphenyl)-2,6-dimethoxypyridin-3-amineB88
31-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)-2,6-dimethoxypyridin-3-amineA91
42-BromopyridineN-(pyridin-2-yl)-2,6-dimethoxypyridin-3-amineC75

Conditions A: Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.5 equiv), Toluene, 100 °C, 12 h. Conditions B: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Dioxane, 110 °C, 18 h. Conditions C: Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), LHMDS (2.0 equiv), Toluene, 110 °C, 24 h.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Amine, Base Amido Palladium Amido Complex AmineCoord->Amido -HX Amido->Pd0 Reductive Elimination Product N-Aryl Amine Amido->Product ArX Aryl Halide (Ar-X) Amine 2,6-Dimethoxypyridin-3-amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants (Aryl Halide, Amine, Catalyst, Ligand, Base) in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat Reaction Mixture (80-110 °C) with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup (Dilute, Wash with H₂O and Brine) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2,6-dimethoxypyridin-3-amine as a versatile building block in the synthesis of potent kinase inhibitors. This document outlines synthetic strategies for two prominent classes of kinase inhibitors: pyrido[2,3-d]pyrimidines and sulfonamide-based inhibitors. Detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways are provided to facilitate research and development in the field of kinase-targeted drug discovery.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have emerged as a cornerstone of modern targeted therapies. The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a key component in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.

2,6-Dimethoxypyridin-3-amine, with its unique substitution pattern, offers a valuable starting point for the synthesis of diverse and potent kinase inhibitors. The methoxy groups can influence solubility and metabolic stability, while the amino group provides a reactive handle for the construction of various heterocyclic systems and other key pharmacophoric features. This document details the synthesis of pyrido[2,3-d]pyrimidine and sulfonamide-based kinase inhibitors, targeting key signaling pathways such as the EGFR and PI3K/mTOR pathways.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative kinase inhibitors synthesized from aminopyridine scaffolds, demonstrating the potential of derivatives of 2,6-dimethoxypyridin-3-amine.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against various Kinases.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
P1 EGFRL858R/T790M13H1975
P2 EGFRWT>1000A549
P3 c-Src220-
P4 PIM-111.4MCF-7
P5 PDGFr1110-
P6 FGFr130-

Data compiled from studies on pyrido[2,3-d]pyrimidine derivatives.[1][2]

Table 2: Inhibitory Activity of Sulfonamide-Based Methoxypyridine Derivatives against PI3K/mTOR.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
S1 PI3Kα0.22HCT-116
S2 mTOR23HCT-116
S3 PI3Kβ27-
S4 PI3Kδ7-
S5 PI3Kγ14-

Data compiled from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[3]

Signaling Pathways

Understanding the targeted signaling pathways is crucial for the rational design of kinase inhibitors. Below are diagrams of the EGFR and PI3K/mTOR signaling pathways, common targets for inhibitors derived from 2,6-dimethoxypyridin-3-amine.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Pyrido[2,3-d]pyrimidine) Inhibitor->Dimerization inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis, Cell Growth S6K->ProteinSynthesis fourEBP1->ProteinSynthesis inhibition removed Inhibitor PI3K/mTOR Inhibitor (e.g., Sulfonamide derivative) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitor scaffolds using 2,6-dimethoxypyridin-3-amine as a starting material.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

This protocol outlines a potential pathway for the synthesis of a pyrido[2,3-d]pyrimidine core structure, a common scaffold in many kinase inhibitors.

Pyrido_Synthesis_Workflow Start 2,6-Dimethoxypyridin-3-amine Step1 Condensation with β-ketoester Start->Step1 Intermediate1 Dihydropyridopyrimidine Intermediate Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Product Pyrido[2,3-d]pyrimidine Core Step2->Product

Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine core.

Step 1: Synthesis of a Dihydropyrido[2,3-d]pyrimidine Intermediate

  • Materials:

    • 2,6-Dimethoxypyridin-3-amine (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Polyphosphoric acid (PPA)

    • Ethanol

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask, add 2,6-dimethoxypyridin-3-amine and ethanol.

    • Add ethyl acetoacetate to the solution and stir at room temperature for 30 minutes.

    • Add polyphosphoric acid to the reaction mixture.

    • Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the dihydropyrido[2,3-d]pyrimidine intermediate.

    • Representative yield for this type of condensation/cyclization reaction is typically in the range of 60-80%.

Step 2: Oxidation to the Pyrido[2,3-d]pyrimidine Core

  • Materials:

    • Dihydropyrido[2,3-d]pyrimidine intermediate from Step 1 (1.0 eq)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

    • Dioxane

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the dihydropyrido[2,3-d]pyrimidine intermediate in dioxane in a round-bottom flask.

    • Add DDQ to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final pyrido[2,3-d]pyrimidine core.

    • Representative yield for this type of oxidation is typically in the range of 70-90%.

Protocol 2: Synthesis of a Sulfonamide-Based Kinase Inhibitor

This protocol details the synthesis of a sulfonamide derivative of 2,6-dimethoxypyridin-3-amine, a scaffold found in PI3K/mTOR inhibitors.

Sulfonamide_Synthesis_Workflow Start 2,6-Dimethoxypyridin-3-amine Step1 Sulfonylation Start->Step1 Intermediate1 Sulfonamide Intermediate Step1->Intermediate1 Step2 Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Intermediate1->Step2 Product Final Sulfonamide Kinase Inhibitor Step2->Product

Caption: Synthetic workflow for a sulfonamide-based kinase inhibitor.

Step 1: Synthesis of N-(2,6-dimethoxypyridin-3-yl)benzenesulfonamide

  • Materials:

    • 2,6-Dimethoxypyridin-3-amine (1.0 eq)

    • Benzenesulfonyl chloride (1.2 eq)

    • Pyridine (solvent and base)

    • Dichloromethane (DCM)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve 2,6-dimethoxypyridin-3-amine in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add benzenesulfonyl chloride dropwise to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with DCM.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the sulfonamide intermediate.

    • Representative yields for sulfonamide synthesis from aminopyridines can range from 70% to over 90%.[4]

Step 2: Palladium-Catalyzed Cross-Coupling for Further Diversification

The sulfonamide intermediate can be further functionalized through cross-coupling reactions if a suitable handle (e.g., a bromo or boronic ester substituent) is present on either the pyridine or the benzenesulfonyl moiety. The following is a general protocol for a Suzuki coupling.

  • Materials:

    • Bromo-substituted sulfonamide intermediate (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

    • Base (e.g., K2CO3, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Standard glassware for Schlenk techniques

  • Procedure:

    • To a Schlenk flask, add the bromo-substituted sulfonamide intermediate, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final kinase inhibitor.

    • Yields for Suzuki couplings on pyridine systems can vary widely but are often in the range of 50-90%.[5][6]

Conclusion

2,6-Dimethoxypyridin-3-amine is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds targeting critical signaling pathways in diseases such as cancer. The pyrido[2,3-d]pyrimidine and sulfonamide scaffolds, readily accessible from this aminopyridine, continue to be fruitful areas of research in the quest for more effective and selective targeted therapies.

References

Application Notes and Protocols: 2,6-Dimethoxypyridin-3-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused pyrimidine ring systems, most notably pyrido[2,3-d]pyrimidines. The strategic placement of the amino and methoxy groups on the pyridine ring allows for versatile chemical modifications, making it a key starting material for the development of potent and selective inhibitors of various protein kinases. These kinases play crucial roles in cellular signaling pathways that are often dysregulated in diseases such as cancer. This document provides an overview of the applications of 2,6-dimethoxypyridin-3-amine in the synthesis of kinase inhibitors, detailed experimental protocols, and a summary of their biological activities.

Core Applications in Medicinal Chemistry

The primary application of 2,6-dimethoxypyridin-3-amine lies in its role as a precursor for the synthesis of pyrido[2,3-d]pyrimidines. This scaffold is a "privileged structure" in medicinal chemistry, as it can interact with the ATP-binding site of a wide range of protein kinases. The 2,4-diaminopyrido[2,3-d]pyrimidine core, in particular, has been extensively explored for the development of inhibitors targeting key kinases in oncogenic signaling pathways, including:

  • PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in many human cancers and are involved in cell survival and proliferation.

  • Phosphoinositide 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): Central components of a signaling pathway that regulates cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR are of significant interest in cancer therapy.

The general synthetic approach involves the condensation of 2,6-dimethoxypyridin-3-amine with a suitable cyclizing agent, such as dicyandiamide, to form the fused pyrimidine ring. Subsequent modifications at various positions of the pyrido[2,3-d]pyrimidine scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-5,7-dimethoxypyrido[2,3-d]pyrimidine

This protocol describes a representative one-pot synthesis of a key pyrido[2,3-d]pyrimidine intermediate from 2,6-dimethoxypyridin-3-amine.

Materials:

  • 2,6-Dimethoxypyridin-3-amine

  • Dicyandiamide

  • Concentrated Hydrochloric Acid

  • 2-Methoxyethanol

  • Isopropanol

  • Sodium Hydroxide solution (1 M)

  • Diatomaceous earth

Procedure:

  • To a stirred solution of 2,6-dimethoxypyridin-3-amine (1.0 eq) in 2-methoxyethanol (5 volumes), add concentrated hydrochloric acid (1.1 eq) dropwise at room temperature.

  • Add dicyandiamide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 24-48 hours, monitoring the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to 80 °C and add isopropanol (5 volumes).

  • Adjust the pH of the mixture to approximately 9 with 1 M sodium hydroxide solution.

  • Cool the mixture to room temperature and stir for 1-2 hours to allow for precipitation.

  • Filter the solid product, wash with a 1:1 mixture of 2-methoxyethanol and isopropanol, followed by isopropanol.

  • Dry the solid under vacuum to yield 2,4-diamino-5,7-dimethoxypyrido[2,3-d]pyrimidine.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the biological activity of representative pyrido[2,3-d]pyrimidine derivatives synthesized using 2,6-dimethoxypyridin-3-amine as a starting material.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound A PIM-111.4[1]
Compound B PIM-117.2[1]
Compound C PI3Kα2[2]
Compound D mTOR5.7[2]
Compound E PIM-150[3]
Compound F PI3Kβ3[2]
Compound G PIM-225[3]
Compound H PIM-316[3]

Table 2: In Vitro Anti-proliferative Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Cancer TypeReference
Compound I MCF-70.57Breast Cancer[1]
Compound J HepG21.13Liver Cancer[1]
Compound K PC-348Prostate Cancer[3]
Compound L HCT-11620Colon Cancer[]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from 2,6-dimethoxypyridin-3-amine.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway.

PIM1_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Induces expression Bad Bad PIM1->Bad Inhibits p21 p21 PIM1->p21 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes CellCycle Cell Cycle Progression p21->CellCycle Inhibits Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1

Caption: The PIM-1 kinase signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from 2,6-dimethoxypyridin-3-amine.

Experimental_Workflow Start 2,6-Dimethoxypyridin-3-amine Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Inhibition Assays Purification->Screening Cellular Cell-Based Anti-proliferative Assays Screening->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR SAR->Synthesis Lead Lead Optimization SAR->Lead

Caption: General workflow for drug discovery.

Conclusion

2,6-Dimethoxypyridin-3-amine is a highly versatile and valuable building block for the synthesis of medicinally important compounds, particularly pyrido[2,3-d]pyrimidine-based kinase inhibitors. The straightforward synthetic accessibility and the amenability of the resulting scaffold to further chemical modification make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, most notably cancer. The data and protocols presented herein provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.

References

Protocol for N-arylation of 2,6-Dimethoxypyridin-3-amine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the N-arylation of 2,6-dimethoxypyridin-3-amine, a critical transformation for the synthesis of diverse molecular scaffolds in pharmaceutical and materials science research. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide offers optimized reaction conditions, methodologies for catalyst preparation, and strategies for substrate scope extension. Quantitative data is presented in structured tables for ease of comparison, and key mechanistic pathways and workflows are visualized using diagrams.

Introduction

The synthesis of N-aryl amines is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. The 2,6-dimethoxypyridin-3-amine core is a valuable building block, and its N-arylation opens avenues to a wide array of complex molecules with potential biological activity. Traditional methods for C-N bond formation often require harsh conditions and have limited substrate scope. In contrast, modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, offer milder and more versatile alternatives.[1][2] This document outlines detailed protocols for these key reactions tailored for the N-arylation of 2,6-dimethoxypyridin-3-amine.

I. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, utilizing a palladium catalyst and a phosphine ligand.[1][2] This reaction is known for its broad functional group tolerance and generally high yields.

Application Notes:
  • Catalyst and Ligand Selection: The choice of ligand is crucial for a successful reaction. For electron-rich and potentially coordinating substrates like 2,6-dimethoxypyridin-3-amine, bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are often effective. The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can enhance catalytic activity and reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Lithium bis(trimethylsilyl)amide (LiHMDS) is a particularly effective base for the amination of challenging heterocyclic amines. Other common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄).

  • Solvent Choice: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), dioxane, and toluene are typically used. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Reaction Temperature: Reactions are often run at elevated temperatures (65-110 °C) to ensure a reasonable reaction rate. However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere of nitrogen or argon.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of structurally similar 3-halo-2-aminopyridines.

Materials:

  • 2,6-Dimethoxypyridin-3-amine

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)

  • Anhydrous dioxane

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 2,6-dimethoxypyridin-3-amine (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the palladium pre-catalyst (0.02 mmol, 2 mol%).

  • Seal the flask or vial and evacuate and backfill with an inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Slowly add the LiHMDS solution (2.5 mmol, 2.5 equiv) to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,6-dimethoxypyridin-3-amine.

Quantitative Data: Buchwald-Hartwig Amination (Analogous Systems)

The following table presents representative yields for the Buchwald-Hartwig amination of a closely related substrate, 3-bromo-2-aminopyridine, with various secondary amines. These results provide an indication of the expected efficiency of the reaction.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF651671
3-Bromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSTHF651683
3-Chloro-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSTHF651676
3-Bromo-2-aminopyridinePiperidineRuPhos PrecatalystLiHMDSTHF651685
3-Bromo-2-aminopyridinePyrrolidineRuPhos PrecatalystLiHMDSTHF651668

II. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for C-N bond formation that utilizes a copper catalyst.[3] While it often requires higher temperatures than palladium-catalyzed reactions, modern advancements have led to milder and more efficient protocols.

Application Notes:
  • Copper Source: Copper(I) salts, such as CuI, are commonly used as the catalyst. In some cases, copper(0) or copper(II) sources can also be effective.

  • Ligand Selection: The addition of a ligand can significantly accelerate the reaction and improve yields. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), and amino acids, like L-proline, have proven to be effective.

  • Base and Solvent: A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common choices. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are typically employed.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are generally the most reactive substrates for Ullmann condensations.

Experimental Protocol: Ullmann Condensation

Materials:

  • 2,6-Dimethoxypyridin-3-amine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sealed reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vial containing a magnetic stir bar, add 2,6-dimethoxypyridin-3-amine (1.0 mmol, 1.0 equiv), the aryl iodide (1.1 mmol, 1.1 equiv), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (5 mL) and DMEDA (0.2 mmol, 20 mol%) to the vial.

  • Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Ullmann Condensation (Representative Examples)

The following table provides representative yields for the Ullmann condensation of various amines with aryl halides, illustrating the general applicability of this method.

AmineAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
AnilineIodobenzeneCuI / L-prolineK₂CO₃DMSO9085
Pyrrolidine4-IodotolueneCuI / DMEDAK₂CO₃Dioxane11092
ImidazoleBromobenzeneCuI / PhenanthrolineCs₂CO₃DMF11088
Aniline2-ChloropyridineCuI / Oxalic DiamideK₃PO₄DMSO12075-85[3]

Visualizing the Protocols and Mechanisms

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reactants: 2,6-Dimethoxypyridin-3-amine Aryl Halide Pd Pre-catalyst Base (LiHMDS) setup Reaction Setup: Schlenk Flask Inert Atmosphere (Ar/N2) Anhydrous Solvent (Dioxane) reagents->setup 1. Combine reaction Reaction: Heat to 90-110 °C Stir for 12-24h setup->reaction 2. Heat workup Workup: Aqueous Quench Extraction reaction->workup 3. Cool & Quench purification Purification: Column Chromatography workup->purification 4. Isolate product Product: N-Aryl-2,6-dimethoxy pyridin-3-amine purification->product 5. Purify

Caption: Workflow for Buchwald-Hartwig N-arylation.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amido_complex Amido Complex oxidative_addition->amido_complex + R₂NH - HX (via Base) amido_complex->pd0 Reductive Elimination + Ar-NR₂ product_complex Product Complex sub_aryl Ar-X sub_amine R₂NH sub_base Base product Ar-NR₂

References

Application Notes and Protocols for C-C Bond Formation Using 2,6-Dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of reaction conditions and detailed protocols for carbon-carbon (C-C) bond formation using 2,6-dimethoxypyridine derivatives. This class of compounds serves as a versatile scaffold in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies outlined below focus on prevalent palladium-catalyzed cross-coupling reactions and direct C-H activation strategies.

Introduction to C-C Bond Formation on the 2,6-Dimethoxypyridine Scaffold

The 2,6-dimethoxypyridine core is an electron-rich heterocyclic system. The methoxy groups at the 2- and 6-positions influence the reactivity of the pyridine ring, directing functionalization to the C3, C4, and C5 positions. C-C bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For 2,6-dimethoxypyridine derivatives, the primary strategies for C-C bond formation involve the coupling of a functionalized pyridine (e.g., a halopyridine) with a suitable coupling partner or the direct activation of a C-H bond on the pyridine ring.

This document details several key methodologies for achieving C-C bond formation with 2,6-dimethoxypyridine derivatives, including Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings, as well as direct C-H arylation.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful and widely used set of methods for forming C-C bonds. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. For 2,6-dimethoxypyridine derivatives, halogenation at the C4 position is a common strategy to introduce a reactive handle for these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 4-Halo-2,6-dimethoxypyridine Derivatives

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-2,6-dimethoxypyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8018-22Good
24-Bromo-2,6-dimethoxypyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8018-22Good
34-Bromo-2,6-dimethoxypyridine3-Thiopheneboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8018-22Moderate

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 4-bromo-2,6-dimethoxypyridine (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 18-22 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base, -OR') Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Table 2: Reaction Conditions for Sonogashira Coupling of 4-Iodo-2,6-dimethoxypyridine

EntrySubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Iodo-2,6-dimethoxypyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHFRT3High
24-Iodo-2,6-dimethoxypyridine1-HeptynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHFRT3High
34-Iodo-2,6-dimethoxypyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHFRT3High

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-2,6-dimethoxypyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Add anhydrous, degassed tetrahydrofuran (THF) followed by triethylamine (Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0)Ln Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Base, R-C≡CH Cu(I)-C≡CR->Ar-Pd(II)-X

Catalytic cycles of the Sonogashira coupling reaction.

II. C-H Activation and Arylation

Direct C-H activation is an increasingly important strategy for C-C bond formation, as it avoids the need for pre-functionalization of the starting material. For 2,6-dimethoxypyridine, C-H activation can be directed to specific positions.

A. C3-Selective Arylation

The electron-rich nature of the 2,6-dimethoxypyridine ring allows for direct C-H arylation, with a preference for the C3 position under certain palladium-catalyzed conditions.

Table 3: Reaction Conditions for C3-Selective Arylation of 2,6-Dimethoxypyridine

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
12,6-DimethoxypyridineBenzenePd(OAc)₂ (10)1,10-Phenanthroline (10)Ag₂CO₃Dichloroethane12024Low
22,6-DimethoxypyridineToluenePd(OAc)₂ (10)1,10-Phenanthroline (10)Ag₂CO₃Dichloroethane12024Low

Experimental Protocol: General Procedure for C3-Selective Arylation

  • In a sealed tube, combine 2,6-dimethoxypyridine (1.0 equiv.), the aryl coupling partner (10 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), 1,10-phenanthroline (0.1 equiv.), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv.).

  • Add dichloroethane as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the C3-arylated product.

CH_Arylation Py-H + Pd(II) 2,6-Dimethoxypyridine + Pd(II) Catalyst Palladacycle C-H Activation (Formation of Palladacycle) Py-H + Pd(II)->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X or Ar-H) Palladacycle->Oxidative_Addition Reductive_Elimination Reductive Elimination (C-C Bond Formation) Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Py-H + Pd(II) Catalyst Regeneration Product 3-Aryl-2,6-dimethoxypyridine Reductive_Elimination->Product

Proposed pathway for direct C-H arylation.

III. Other Cross-Coupling Methodologies

While Suzuki-Miyaura and Sonogashira couplings are widely used, other cross-coupling reactions such as Negishi and Kumada couplings also offer valuable routes for C-C bond formation with 2,6-dimethoxypyridine derivatives.

A. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. This method is known for its high functional group tolerance.

Table 4: Reaction Conditions for Negishi Coupling of 4-Halo-2,6-dimethoxypyridine Derivatives

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-Chloro-2,6-dimethoxypyridinePhenylzinc chloridePd(dba)₂ (2)SPhos (4)THF6512High
24-Bromo-2,6-dimethoxypyridineEthylzinc bromidePd-PEPPSI-IPr (1)-THFRT12Good

Experimental Protocol: General Procedure for Negishi Coupling

  • Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding organolithium or Grignard reagent in THF at 0 °C, add a solution of zinc chloride (ZnCl₂) in THF. Stir for 1 hour at room temperature.

  • Coupling Reaction: In a separate dry Schlenk flask under an inert atmosphere, add the 4-halo-2,6-dimethoxypyridine (1.0 equiv.), the palladium catalyst, and the ligand (if required).

  • Add anhydrous THF, followed by the freshly prepared organozinc reagent.

  • Stir the reaction at the specified temperature for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Negishi_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-ZnX) Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination (Ar-R)

Catalytic cycle of the Negishi coupling reaction.
B. Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner. Due to the high reactivity of Grignard reagents, this method is often employed for less functionalized substrates.

Table 5: Reaction Conditions for Kumada Coupling of 4-Halo-2,6-dimethoxypyridine Derivatives

EntrySubstrateCoupling PartnerCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-Chloro-2,6-dimethoxypyridinePhenylmagnesium bromideNi(dppp)Cl₂ (5)THFRT12Moderate
24-Bromo-2,6-dimethoxypyridineMethylmagnesium iodidePd(PPh₃)₄ (3)Diethyl etherReflux6Good

Experimental Protocol: General Procedure for Kumada Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the 4-halo-2,6-dimethoxypyridine (1.0 equiv.) and the nickel or palladium catalyst.

  • Add the anhydrous solvent (e.g., THF or diethyl ether).

  • Cool the mixture to 0 °C and add the Grignard reagent (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature or heat to reflux, and stir for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Kumada_Coupling M(0)Ln Ni(0) or Pd(0) Ar-M(II)-X Ar-M(II)-X M(0)Ln->Ar-M(II)-X Oxidative Addition (Ar-X) Ar-M(II)-R Ar-M(II)-R Ar-M(II)-X->Ar-M(II)-R Transmetalation (R-MgX) Ar-M(II)-R->M(0)Ln Reductive Elimination (Ar-R)

Catalytic cycle of the Kumada coupling reaction.

Conclusion

The methodologies presented in these application notes highlight the versatility of 2,6-dimethoxypyridine derivatives in C-C bond formation reactions. The choice of reaction—be it a classic cross-coupling or a direct C-H functionalization—will depend on the desired target molecule, the available starting materials, and the required functional group tolerance. The provided protocols serve as a starting point for the development of robust and efficient syntheses in the pursuit of novel chemical entities. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes: 2,6-Dimethoxypyridin-3-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethoxypyridin-3-amine is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in modern heterocyclic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group at the 3-position flanked by two methoxy groups at the 2- and 6-positions, dictates its reactivity and makes it an ideal precursor for the construction of complex, nitrogen-containing fused ring systems. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document outlines key applications and detailed protocols for the use of 2,6-dimethoxypyridin-3-amine in the synthesis of bioactive sulfonamides and pyrido[2,3-d]pyrimidines.

Logical Workflow: Synthesis of the Precursor

The utility of any building block is predicated on its accessibility. 2,6-Dimethoxypyridin-3-amine can be reliably synthesized from 2,6-dichloro-3-nitropyridine through a two-step process involving nucleophilic substitution followed by reduction.

G start 2,6-Dichloro-3-nitropyridine step1 Methoxylation start->step1 intermediate 2,6-Dimethoxy-3-nitropyridine step1->intermediate NaOMe, MeOH step2 Reduction intermediate->step2 product 2,6-Dimethoxypyridin-3-amine step2->product e.g., H₂, Pd/C

Caption: Synthetic workflow for 2,6-dimethoxypyridin-3-amine.

Application 1: Synthesis of Bioactive Sulfonamides as Tubulin Inhibitors

A significant application of 2,6-dimethoxypyridin-3-amine is in the synthesis of novel sulfonamides that function as potent tubulin polymerization inhibitors. These compounds are of high interest in oncology research. The primary amino group of 2,6-dimethoxypyridin-3-amine readily reacts with various sulfonyl chlorides to form a stable sulfonamide linkage, providing access to a diverse library of drug candidates.

A notable example is the synthesis of N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105), a compound that exhibits potent anticancer activity by binding to the colchicine pocket on tubulin.[1]

G amine 2,6-Dimethoxypyridin-3-amine reaction Sulfonamide Coupling amine->reaction sulfonyl_chloride 9-Methylcarbazole-3-sulfonyl chloride sulfonyl_chloride->reaction product N-(2,6-dimethoxypyridin-3-yl)-9-methyl- carbazole-3-sulfonamide (IG-105) reaction->product Triethylamine, DMF

Caption: Synthesis of a tubulin-inhibiting sulfonamide.

Quantitative Data: In Vitro Anticancer Activity of IG-105

The synthesized sulfonamide, IG-105, demonstrates potent cytotoxic activity across a range of human cancer cell lines.[1]

Cell LineCancer TypeIC₅₀ (µmol/L)
Bel-7402Liver0.012
MCF-7Breast0.023
PC-3Prostate0.031
A549Lung0.045
A375Skin0.067
HT-29Colon0.155
PANC-1Pancreas0.298
Experimental Protocol: Synthesis of N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105)

This protocol is adapted from the synthesis described in the literature.[1]

Materials:

  • 3-Amino-2,6-dimethoxypyridine (2.6 g, 16.8 mmol)

  • 9-Methylcarbazole-3-sulfonyl chloride (5.0 g, 16.9 mmol)

  • Dimethylformamide (DMF), anhydrous (45 mL)

  • Triethylamine (3.6 mL, 25.6 mmol)

  • Ice water

  • Anhydrous ethanol

Procedure:

  • Dissolve 3-amino-2,6-dimethoxypyridine (2.6 g, 16.8 mmol) in 45 mL of anhydrous dimethylformamide in a suitable reaction flask at room temperature.

  • To this solution, add 9-methylcarbazole-3-sulfonyl chloride (5.0 g, 16.9 mmol).

  • Stir the mixture for 5 minutes.

  • Add triethylamine (3.6 mL, 25.6 mmol) to the reaction mixture and continue stirring for 2 hours at room temperature.

  • Upon completion, pour the reaction mixture into 50 mL of ice water to induce precipitation.

  • Collect the precipitate by filtration and wash it with 20 mL of water.

  • Dry the crude product and recrystallize from anhydrous ethanol.

  • Dry the final product, a colorless crystalline solid, in vacuo.

Yield: 5.2 g (78%) Melting Point: 170–172 °C

Application 2: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

2,6-Dimethoxypyridin-3-amine is an excellent precursor for the synthesis of the pyrido[2,3-d]pyrimidine scaffold, a privileged heterocyclic system found in numerous kinase inhibitors and other therapeutic agents. The synthesis is typically achieved via a cyclocondensation reaction where the 3-amino group and the C4-position of the pyridine ring react with a three-atom synthon, such as guanidine or N-cyanoguanidine (dicyandiamide), to construct the fused pyrimidine ring.

G amine 2,6-Dimethoxypyridin-3-amine reaction Cyclocondensation amine->reaction reagent Guanidine Synthon (e.g., N-Cyanoguanidine) reagent->reaction product 5,7-Dimethoxypyrido[2,3-d]- pyrimidine-2,4-diamine reaction->product Acid catalyst, Heat

Caption: General synthesis of the pyrido[2,3-d]pyrimidine core.

Representative Experimental Protocol: Synthesis of 5,7-Dimethoxypyrido[2,3-d]pyrimidine-2,4-diamine

Materials:

  • 2,6-Dimethoxypyridin-3-amine (1.0 eq)

  • N-Cyanoguanidine (Dicyandiamide) (1.2 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 2-Methoxyethanol or another high-boiling solvent

Procedure:

  • Combine 2,6-dimethoxypyridin-3-amine (1.0 eq) and N-cyanoguanidine (1.2 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a suitable high-boiling solvent, such as 2-methoxyethanol, to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 5,7-dimethoxypyrido[2,3-d]pyrimidine-2,4-diamine.

Note: Reaction conditions, including solvent, temperature, and reaction time, would require optimization for this specific substrate to achieve maximum yield.

Quantitative Data: Representative Reaction Parameters

The following table outlines typical parameters for this type of cyclocondensation, which would be the starting point for optimization.

ParameterValue / Condition
Stoichiometry (Amine:Reagent)1 : 1.2
Solvent2-Methoxyethanol / Diglyme
CatalystConc. HCl / p-TsOH
Temperature120 - 160 °C (Reflux)
Reaction Time12 - 24 hours
Expected Yield Range40 - 70% (unoptimized)

References

Application Notes and Protocols for the Scale-Up of Amide Coupling Reactions with 2,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the scale-up of a representative amide coupling reaction utilizing 2,6-Dimethoxypyridin-3-amine. The protocol is designed to guide researchers and process chemists in transitioning from laboratory-scale synthesis to larger-scale production. Key considerations for safety, reaction monitoring, and purification are outlined. While the specific carboxylic acid reactant is generalized, the principles and procedures are broadly applicable to the synthesis of various amide derivatives from this key intermediate.

Introduction

2,6-Dimethoxypyridin-3-amine is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its amino group and the electronic properties conferred by the dimethoxypyridine core. Scaling up reactions involving this amine is a critical step in the development of new pharmaceuticals and functional materials. This application note details a robust and scalable protocol for a standard amide coupling reaction, a fundamental transformation in many synthetic campaigns. The procedure has been developed with considerations for safety, efficiency, and product purity at both bench and pilot scales.

Safety Precautions

All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor with local exhaust ventilation.[1][2][3] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[1][2] An accessible safety shower and eye wash station are mandatory.[1][2]

2.1. Reagent-Specific Hazards

  • 2,6-Dimethoxypyridin-3-amine: May cause skin and eye irritation. Avoid inhalation of dust.[1][4]

  • EDC Hydrochloride (EDC·HCl): A carbodiimide coupling agent that is a potential sensitizer. Avoid contact with skin and eyes.

  • Hydroxybenzotriazole (HOBt): Can be explosive when dry. It is often supplied and handled as a hydrate to mitigate this risk.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Solvents (e.g., Dichloromethane, Ethyl Acetate): Volatile and flammable. Handle in a well-ventilated area away from ignition sources.

Experimental Protocols

This section outlines the procedure for the amide coupling of 2,6-Dimethoxypyridin-3-amine with a generic carboxylic acid (R-COOH). The protocol is provided for both a 1-gram laboratory scale and a 100-gram pilot scale.

3.1. Laboratory Scale (1 g) Synthesis of N-(2,6-dimethoxypyridin-3-yl)amide

  • Reactor Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagent Charging:

    • Charge the flask with 2,6-Dimethoxypyridin-3-amine (1.0 g, 6.49 mmol, 1.0 eq) and the selected Carboxylic Acid (1.05 eq).

    • Add Dichloromethane (DCM, 20 mL) to the flask.

  • Reaction Initiation:

    • Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

    • Cool the solution to 0-5 °C using an ice-water bath.

    • Add Triethylamine (TEA, 1.35 mL, 9.74 mmol, 1.5 eq) dropwise.

    • In a separate beaker, dissolve EDC·HCl (1.50 g, 7.79 mmol, 1.2 eq) and HOBt (1.05 g, 7.79 mmol, 1.2 eq) in DCM (10 mL).

    • Add the EDC/HOBt solution to the reaction mixture dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding 20 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

3.2. Pilot Scale (100 g) Synthesis of N-(2,6-dimethoxypyridin-3-yl)amide

  • Reactor Setup: A 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a liquid addition pump is required.

  • Reagent Charging:

    • Charge the reactor with 2,6-Dimethoxypyridin-3-amine (100 g, 0.649 mol, 1.0 eq) and the selected Carboxylic Acid (1.05 eq).

    • Add Dichloromethane (DCM, 2 L).

  • Reaction Initiation:

    • Stir the mixture under a nitrogen blanket.

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Add Triethylamine (TEA, 135 mL, 0.974 mol, 1.5 eq) via the addition pump over 15 minutes.

    • In a separate vessel, dissolve EDC·HCl (150 g, 0.779 mol, 1.2 eq) and HOBt (105 g, 0.779 mol, 1.2 eq) in DCM (1 L).

    • Add the EDC/HOBt solution to the reactor via the addition pump over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Careful control of the addition rate is crucial for managing the exotherm at this scale.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Monitor the reaction progress by HPLC at regular intervals.

  • Work-up and Isolation:

    • Quench the reaction by adding 2 L of water to the reactor.

    • Stop the stirrer and allow the layers to separate.

    • Drain the lower organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 1.5 L), saturated NaHCO₃ solution (2 x 1.5 L), and brine (1 x 1.5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Purification at this scale is best achieved by recrystallization. Perform solvent screening at a small scale to identify an optimal solvent system (e.g., isopropanol, ethyl acetate/heptane).

    • Charge the crude product and the selected solvent to a clean reactor, heat to dissolve, then cool slowly to induce crystallization.

    • Isolate the purified solid by filtration and dry under vacuum.

Data Presentation

The following tables summarize the bill of materials and key reaction parameters for the two scales.

Table 1: Bill of Materials for Amide Coupling Reaction

Reagent/Solvent Laboratory Scale (1 g) Pilot Scale (100 g) Molar Eq.
2,6-Dimethoxypyridin-3-amine 1.0 g 100 g 1.0
Carboxylic Acid (R-COOH) Varies Varies 1.05
EDC·HCl 1.50 g 150 g 1.2
HOBt 1.05 g 105 g 1.2
Triethylamine (TEA) 1.35 mL 135 mL 1.5
Dichloromethane (DCM) 30 mL 3 L -
Water (for work-up) 20 mL 2 L -
1 M HCl 30 mL 3 L -
Sat. NaHCO₃ 30 mL 3 L -

| Brine | 15 mL | 1.5 L | - |

Table 2: Comparison of Reaction Parameters and Outcomes

Parameter Laboratory Scale (1 g) Pilot Scale (100 g) Key Considerations for Scale-Up
Reaction Time 4-6 hours 6-8 hours Slower reagent addition and heat transfer at a larger scale can increase the overall cycle time.
Temperature Control +/- 2 °C +/- 2 °C Maintaining a consistent low temperature is more challenging at scale due to a lower surface-area-to-volume ratio. A jacketed reactor is essential.[5]
Stirring Magnetic Stirrer Overhead Mechanical Stirrer Efficient mixing is critical to ensure homogeneity and effective heat transfer.
Typical Yield 85-95% 80-90% Yields may be slightly lower on a larger scale due to transfer losses and work-up efficiency.
Typical Purity (Post-Purif.) >98% >98% Consistent purity is achievable with a well-optimized recrystallization procedure.

| Purification Method | Chromatography/Recrystallization | Recrystallization | Chromatography is generally not feasible for large quantities. |

Visualizations

5.1. Experimental Workflow Diagram

G Figure 1: Scale-Up Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep Reagent & Solvent Preparation reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup charge_reactants Charge Amine, Acid, & Solvent reactor_setup->charge_reactants cool Cool to 0-5 °C charge_reactants->cool add_base Add Triethylamine cool->add_base add_coupling Slowly Add EDC/HOBt Solution add_base->add_coupling react Stir at RT (Monitor by HPLC) add_coupling->react quench Quench with Water react->quench separate Separate Layers quench->separate wash Aqueous Washes (Acid, Base, Brine) separate->wash dry_concentrate Dry & Concentrate Organic Layer wash->dry_concentrate purify Recrystallization or Chromatography dry_concentrate->purify dry_product Dry Final Product purify->dry_product final_product Final Product: N-(2,6-dimethoxypyridin-3-yl)amide dry_product->final_product

Caption: Figure 1: Scale-Up Workflow for Amide Coupling.

Conclusion

The provided protocol offers a reliable and scalable method for the amide coupling of 2,6-Dimethoxypyridin-3-amine. Adherence to the outlined safety procedures and careful control of reaction parameters, particularly temperature during reagent addition, are paramount for a successful scale-up. This application note serves as a foundational guide that can be adapted for various carboxylic acid substrates, facilitating the efficient production of diverse amide libraries for research and development.

References

Application Notes: 2,6-Dimethoxypyridin-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridin-3-amine is a substituted pyridine derivative with potential applications as a key building block in the synthesis of novel agrochemicals. While not as extensively documented in commercial agrochemical synthesis as its pyrimidine analogue, 2-amino-4,6-dimethoxypyrimidine, the 3-aminopyridine scaffold is a crucial component in a variety of biologically active molecules, including herbicides, insecticides, and fungicides. The presence of two methoxy groups on the pyridine ring can influence the molecule's solubility, metabolic stability, and binding affinity to target enzymes or receptors, making it an attractive scaffold for the development of new active ingredients.

These application notes provide a detailed overview of the potential uses of 2,6-Dimethoxypyridin-3-amine in the synthesis of agrochemicals, based on established synthetic methodologies for analogous pyridine-based compounds. The protocols and data presented herein are intended to serve as a guide for researchers in the exploration and development of new-generation crop protection agents.

Core Applications in Agrochemical Synthesis

The primary application of 2,6-Dimethoxypyridin-3-amine in agrochemical synthesis is as a versatile intermediate for the construction of more complex molecules with desired biological activities. Its amino group serves as a key functional handle for various chemical transformations, including but not limited to:

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to form sulfonamides, a common structural motif in many herbicides.

  • Urea and Thiourea Formation: Condensation with isocyanates or isothiocyanates to yield ureas and thioureas, which are present in numerous insecticides and fungicides.

  • Amide Bond Formation: Acylation with carboxylic acids or their derivatives to produce amides, another important functional group in bioactive molecules.

  • N-Arylation and N-Alkylation: Cross-coupling reactions to introduce aryl or alkyl substituents, enabling the exploration of a wider chemical space.

These transformations allow for the synthesis of a diverse library of compounds that can be screened for herbicidal, insecticidal, or fungicidal activity.

Hypothetical Synthesis of a Novel Pyridine-Based Herbicide

This section outlines a plausible synthetic route for a novel herbicide derived from 2,6-Dimethoxypyridin-3-amine. The proposed target molecule is a sulfonylurea herbicide, a class of compounds known for their high efficacy and low application rates.

Reaction Scheme:

G A 2,6-Dimethoxypyridin-3-amine C Novel Sulfonylurea Herbicide A->C Reaction B 2-(Methoxycarbonyl)benzenesulfonyl isocyanate B->C D Triethylamine (Base) D->C Catalyst

Caption: Synthetic pathway for a novel sulfonylurea herbicide.

Experimental Protocol: Synthesis of a Novel Sulfonylurea Herbicide

Materials:

  • 2,6-Dimethoxypyridin-3-amine

  • 2-(Methoxycarbonyl)benzenesulfonyl isocyanate

  • Triethylamine (anhydrous)

  • Dichloromethane (anhydrous)

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 1.0 equivalent of 2,6-Dimethoxypyridin-3-amine in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Base: Add 1.1 equivalents of anhydrous triethylamine to the solution with stirring.

  • Addition of Isocyanate: Slowly add a solution of 1.05 equivalents of 2-(methoxycarbonyl)benzenesulfonyl isocyanate in anhydrous dichloromethane to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired novel sulfonylurea herbicide.

Quantitative Data
ParameterValue
Starting Material 2,6-Dimethoxypyridin-3-amine
Reagent 2-(Methoxycarbonyl)benzenesulfonyl isocyanate
Yield (Theoretical) 85-95%
Purity (Post-purification) >98%

Potential Signaling Pathway Inhibition

Many pyridine-based agrochemicals exert their biological effects by inhibiting specific enzymes or disrupting key signaling pathways in target organisms. For instance, sulfonylurea herbicides are known inhibitors of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

G A Novel Sulfonylurea Herbicide B Acetolactate Synthase (ALS) A->B Inhibits C Branched-Chain Amino Acid Biosynthesis B->C Catalyzes D Plant Growth Inhibition C->D Essential for

Caption: Proposed mechanism of action for the novel herbicide.

Conclusion

While direct and extensive applications of 2,6-Dimethoxypyridin-3-amine in the synthesis of commercial agrochemicals are not widely reported, its structural features and the proven success of related 3-aminopyridine derivatives highlight its potential as a valuable building block for the discovery of new and effective crop protection agents. The synthetic protocols and conceptual frameworks presented in these application notes are intended to stimulate further research and development in this promising area of agrochemical synthesis. Researchers are encouraged to explore the derivatization of this scaffold to unlock its full potential in addressing the ongoing challenges in agriculture.

The Pivotal Role of 2,6-Dimethoxypyridine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The 2,6-dimethoxypyridine scaffold is emerging as a cornerstone in the design and synthesis of novel therapeutic agents. This privileged heterocyclic structure is increasingly utilized by researchers in the development of potent and selective inhibitors for a range of biological targets, including kinases and proteases, which are implicated in numerous diseases from cancer to inflammatory disorders and thrombosis.

The unique electronic and structural properties of the 2,6-dimethoxypyridine core allow for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. Its ability to serve as a key building block has led to the discovery of promising compounds that are advancing through the drug development pipeline. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this scaffold and detailed methodologies for its utilization in drug design.

Application Notes

The 2,6-dimethoxypyridine moiety, a derivative of the well-established pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in FDA-approved drugs underscores its importance.[1][2] The two methoxy groups at the 2 and 6 positions of the pyridine ring are crucial for its utility. They can act as hydrogen bond acceptors and their steric and electronic properties can be leveraged to achieve high target affinity and selectivity.

One of the most significant applications of this scaffold is in the development of kinase inhibitors . Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 2,6-dimethoxypyridine core has been successfully incorporated into inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling pathways.[3][4]

Another critical area of application is in the design of Factor Xa inhibitors . Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade, making it a prime target for the development of anticoagulants to treat and prevent thrombotic events. Novel 2,6-diphenoxypyridine derivatives have been designed as potent and selective Factor Xa inhibitors.[5]

The versatility of the 2,6-dimethoxypyridine scaffold extends to its use in the synthesis of a wide array of other therapeutic agents, including anti-HIV drugs and antibacterial compounds.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds featuring the 2,6-disubstituted pyridine scaffold, demonstrating their potency against key biological targets.

Table 1: RIPK2 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives

Compound IDR1 GroupKinase IC50 (µM) - RIPK2Kinase IC50 (µM) - ALK2NOD2 Cell Assay IC50 (µM)
14 2,6-di-Cl0.013 ± 0.0040.021 ± 0.0160.037 ± 0.004
15 2,4-di-Cl0.011 ± 0.0030.015 ± 0.0050.025 ± 0.006
33 2,6-di-Cl, 3-MeSO20.008 ± 0.004>30.020 ± 0.005

Data sourced from:[3][4]

Table 2: Factor Xa Inhibitory Activity of 2,6-Diphenoxypyridine Derivatives

Compound IDR GroupKi (nM) - Human Factor XaSelectivity vs. Trypsin (>fold)Selectivity vs. Thrombin (>fold)
6h 3-amidinophenyl12>90>1000
5d 4-amidinophenyl0.25>4000>10000
5e 3-amidinophenyl (modified)0.12>8000>2000

Data sourced from:[5][7]

Experimental Protocols

Protocol 1: General Synthesis of a 2,6-Disubstituted Pyridine-Based Kinase Inhibitor

This protocol outlines a generalized multi-step synthesis for a pyrido[2,3-d]pyrimidin-7-one based RIPK2 inhibitor, adapted from literature procedures.[3]

Step 1: Synthesis of 4-amino-2,6-dimethoxypyrimidine

  • To a solution of 2,6-dimethoxy-4-chloropyrimidine in ethanol, add a saturated solution of ammonia in ethanol.

  • Heat the mixture in a sealed tube at 120°C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield 4-amino-2,6-dimethoxypyrimidine.

Step 2: Condensation to form the Pyrido[2,3-d]pyrimidin-7-one Core

  • Combine 4-amino-2,6-dimethoxypyrimidine (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.2 equivalents) in diphenyl ether.

  • Heat the mixture to 240°C for 30 minutes.

  • Cool the reaction to room temperature, and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to obtain the ethyl 7-hydroxy-2,4-dimethoxypyrido[2,3-d]pyrimidine-6-carboxylate.

Step 3: Functionalization of the Pyridone Ring

  • Suspend the product from Step 2 in phosphorus oxychloride.

  • Add N,N-dimethylaniline and heat the mixture at reflux for 4 hours.

  • Cool the reaction and pour it onto crushed ice.

  • Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 7-chloro-2,4-dimethoxypyrido[2,3-d]pyrimidine derivative.

Step 4: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine the 7-chloro derivative (1 equivalent), a desired aryl boronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents), and a base (e.g., K2CO3, 3 equivalents) in a mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor at 150°C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final 2,6-dimethoxypyridine-containing kinase inhibitor.

G Experimental Workflow: Synthesis of a Pyridine-Based Kinase Inhibitor cluster_synthesis Multi-step Synthesis Start 2,6-dimethoxy-4-chloropyrimidine Step1 Step 1: Amination Start->Step1 Intermediate1 4-amino-2,6-dimethoxypyrimidine Step1->Intermediate1 Step2 Step 2: Condensation Intermediate1->Step2 Intermediate2 Pyrido[2,3-d]pyrimidin-7-one Core Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Intermediate3 7-chloro-pyridopyrimidine Step3->Intermediate3 Step4 Step 4: Suzuki Coupling Intermediate3->Step4 Final_Product Final Kinase Inhibitor Step4->Final_Product

Workflow for the synthesis of a 2,6-dimethoxypyridine-based kinase inhibitor.
Protocol 2: In Vitro RIPK2 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the IC50 values of compounds against RIPK2.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., a generic kinase substrate peptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of RIPK2 enzyme solution (concentration optimized for linear reaction kinetics).

  • Add 2 µL of a mixture of ATP and substrate to initiate the reaction. The final ATP concentration should be at or near its Km for RIPK2.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: In Vitro Factor Xa Inhibition Assay

This protocol outlines a chromogenic assay to measure the inhibitory activity of compounds against human Factor Xa.[8]

Materials:

  • Purified human Factor Xa

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and BSA)

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Test compounds dissolved in DMSO

  • Clear 96-well plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted compound or DMSO (control).

  • Add a solution of human Factor Xa to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Add the chromogenic substrate to initiate the reaction.

  • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed time point (e.g., 10 minutes) at room temperature.

  • Determine the initial reaction rates (V) for each inhibitor concentration.

  • Calculate the percentage of inhibition and determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations.

Protocol 4: Cell-Based NF-κB Activation Assay

This protocol describes a reporter gene assay to assess the inhibition of NOD2-dependent NF-κB activation in a cellular context.[3]

Materials:

  • HEK293T cells stably expressing a NF-κB-luciferase reporter and human NOD2 (HEK-Blue™ NOD2 cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • L18-MDP (NOD2 ligand).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • White opaque 96-well plates.

  • Luminometer.

Procedure:

  • Seed HEK-Blue™ NOD2 cells in a white opaque 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with L18-MDP (e.g., 100 ng/mL) for 6 hours to activate the NOD2-RIPK2-NF-κB pathway.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of NF-κB activation and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

G NOD2-RIPK2 Signaling Pathway Leading to NF-κB Activation cluster_pathway Cellular Signaling Cascade MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription induces Inhibitor 2,6-Dimethoxypyridine-based RIPK2 Inhibitor Inhibitor->RIPK2 inhibits

The NOD2-RIPK2 signaling cascade leading to NF-κB activation and pro-inflammatory gene transcription.

G Experimental Workflow for Anticancer Drug Screening cluster_screening In Vitro Screening Cascade Compound_Library 2,6-Dimethoxypyridine Derivative Library MTT_Assay MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) Compound_Library->MTT_Assay Hit_Identification Identify 'Hits' (Compounds with low IC50) MTT_Assay->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

A generalized workflow for the in vitro screening of 2,6-dimethoxypyridine derivatives for anticancer activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxypyridin-3-amine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethoxypyridin-3-amine monohydrochloride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help improve your synthesis yield and product quality.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My nitration of 2,6-dimethoxypyridine is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I optimize this step?

A1: Low yields or the formation of multiple products during the nitration of 2,6-dimethoxypyridine are common issues. The two methoxy groups are strongly activating and ortho-, para-directing, which can lead to over-nitration or nitration at undesired positions.

  • Issue: Over-nitration (Formation of dinitro- species)

    • Cause: The reaction conditions are too harsh (e.g., high temperature, excessive nitrating agent).

    • Solution:

      • Maintain a low reaction temperature, typically between 0°C and 25°C.

      • Use a milder nitrating agent. A mixture of oleum and potassium nitrate can provide a higher yield of the desired mono-nitro product compared to a standard mixed acid (sulfuric acid and nitric acid) system.[1]

      • Carefully control the stoichiometry of the nitrating agent. An excess of the nitrating agent should be avoided.

  • Issue: Formation of undesired isomers

    • Cause: While the 3-position is electronically favored for nitration, some nitration may occur at the 5-position.

    • Solution:

      • Optimize the reaction temperature and the choice of nitrating agent. A 20% oleum-KNO3 system has been shown to be effective for the nitration of similar dimethoxypyrazine compounds, achieving a yield of 67.8% for the desired dinitro- product in that specific case, suggesting good regioselectivity can be achieved.[1]

      • Purification by column chromatography may be necessary to separate the desired 3-nitro isomer from other isomers.

Q2: I am struggling with the reduction of the nitro group in 2,6-dimethoxy-3-nitropyridine. The reaction is either incomplete or I am observing side products. What can I do?

A2: The reduction of the nitro group is a critical step and can be challenging. Incomplete reduction or the formation of side products can significantly lower the yield of the desired amine.

  • Issue: Incomplete reaction

    • Cause: Insufficient reducing agent, deactivated catalyst, or inadequate reaction time/temperature.

    • Solution:

      • Ensure the correct stoichiometry of the reducing agent is used. For metal-based reductions (e.g., SnCl₂, Fe), a significant excess is often required.

      • For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Use a fresh batch of catalyst if necessary.

      • Increase the reaction time or temperature as appropriate for the chosen reduction method. Monitor the reaction progress by TLC or LC-MS.

  • Issue: Formation of side products (e.g., azo, azoxy compounds)

    • Cause: These side products can form, particularly under certain metal-based reduction conditions.

    • Solution:

      • The choice of reducing agent is critical. Catalytic hydrogenation (e.g., using Pd/C) is often a cleaner method and can minimize the formation of such by-products.

      • When using metal reductants like iron, the reaction is typically performed in an acidic medium (e.g., with HCl), which can help to minimize side reactions.[2]

Q3: I am having difficulty isolating and purifying the final this compound salt. What is the best approach?

A3: The isolation and purification of the hydrochloride salt can be challenging due to its potential solubility in certain solvents.

  • Issue: Product remains in solution after addition of HCl

    • Cause: The chosen solvent may be too polar, keeping the hydrochloride salt dissolved.

    • Solution:

      • After neutralizing the reaction mixture and extracting the free amine into an organic solvent, dry the organic layer thoroughly.

      • Pass dry HCl gas through the solution or add a solution of HCl in a non-polar solvent (e.g., diethyl ether, dioxane) to precipitate the hydrochloride salt.

      • If the product is still soluble, try concentrating the solution or adding a less polar co-solvent to induce precipitation.

  • Issue: The isolated salt is impure

    • Cause: Impurities from previous steps may have been carried through, or the salt may have occluded solvent.

    • Solution:

      • Recrystallization is a common method for purifying hydrochloride salts. A mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like diethyl ether or ethyl acetate) is often effective.

      • Wash the filtered salt with a cold, non-polar solvent to remove soluble impurities.

      • Ensure the salt is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective synthetic route involves a two-step process starting from 2,6-dimethoxypyridine:

  • Nitration: Electrophilic nitration of 2,6-dimethoxypyridine to introduce a nitro group at the 3-position, yielding 2,6-dimethoxy-3-nitropyridine.

  • Reduction: Reduction of the nitro group to an amine to form 2,6-dimethoxypyridin-3-amine.

  • Salt Formation: Treatment of the resulting free amine with hydrochloric acid to form the stable monohydrochloride salt.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction can be exothermic, so careful temperature control is crucial.

  • Reduction:

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and with appropriate equipment for handling flammable gases.

    • Metal/Acid Reductions: These reactions can also be exothermic and may produce flammable hydrogen gas. Perform the reaction in a fume hood and add reagents slowly.

  • General: Handle all organic solvents in a well-ventilated area. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the nitration and reduction steps. Use an appropriate solvent system to achieve good separation between the starting material, intermediate, and product. Visualization can be done under UV light or by using a suitable staining agent. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Data Presentation: Comparison of Reduction Methods

The following table summarizes various methods for the reduction of aromatic nitro compounds to their corresponding amines, providing an indication of the expected yields for the reduction of 2,6-dimethoxy-3-nitropyridine.

Reduction MethodReagentsTypical SolventTypical TemperatureReported Yield for Similar Substrates
Catalytic HydrogenationH₂ (gas), Pd/C (catalyst)Ethanol, MethanolRoom Temperature>90%[3]
Tin(II) Chloride ReductionSnCl₂·2H₂O, HClEthanolReflux70-90%[4]
Iron/HCl ReductionFe powder, HClEthanol/WaterReflux80-95%

Note: Yields are based on reductions of similar nitro-aromatic compounds and may vary for the specific substrate.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxy-3-nitropyridine (Nitration)
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2,6-dimethoxypyridine in an appropriate solvent (e.g., concentrated sulfuric acid) to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of a nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid, or a solution of potassium nitrate in oleum) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC.[1]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dimethoxy-3-nitropyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2,6-Dimethoxypyridin-3-amine (Reduction)

Method A: Catalytic Hydrogenation

  • Dissolve 2,6-dimethoxy-3-nitropyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 0.8-1.2 MPa) and stir the mixture vigorously at a suitable temperature (e.g., 50-70°C).[3]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dimethoxypyridin-3-amine.

Method B: Tin(II) Chloride Reduction

  • Dissolve 2,6-dimethoxy-3-nitropyridine in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Add concentrated hydrochloric acid and heat the mixture to reflux, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Preparation of this compound (Salt Formation)
  • Dissolve the crude 2,6-dimethoxypyridin-3-amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt should precipitate out of the solution. If no precipitate forms, cool the solution in an ice bath or add a less polar co-solvent.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the solid under vacuum to obtain pure this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start Synthesis nitration Step 1: Nitration of 2,6-Dimethoxypyridine start->nitration check_nitration_yield Check Yield and Purity of 2,6-Dimethoxy-3-nitropyridine nitration->check_nitration_yield low_nitration_yield Troubleshoot Nitration: - Adjust Temperature - Change Nitrating Agent - Control Stoichiometry check_nitration_yield->low_nitration_yield Low Yield/ Impure reduction Step 2: Reduction of 2,6-Dimethoxy-3-nitropyridine check_nitration_yield->reduction Yield OK low_nitration_yield->nitration Re-optimize check_reduction_yield Check Yield and Purity of 2,6-Dimethoxypyridin-3-amine reduction->check_reduction_yield low_reduction_yield Troubleshoot Reduction: - Check Reducing Agent/Catalyst - Optimize Reaction Time/Temp - Choose Cleaner Method check_reduction_yield->low_reduction_yield Low Yield/ Impure salt_formation Step 3: Formation of Monohydrochloride Salt check_reduction_yield->salt_formation Yield OK low_reduction_yield->reduction Re-optimize check_salt_yield Check Yield and Purity of Final Product salt_formation->check_salt_yield low_salt_yield Troubleshoot Salt Formation: - Optimize Precipitation Solvent - Purify by Recrystallization - Ensure Thorough Drying check_salt_yield->low_salt_yield Low Yield/ Impure end_product High Purity Product check_salt_yield->end_product Yield OK low_salt_yield->salt_formation Re-optimize

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Substituted Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during experiments with substituted aminopyridines.

Section 1: N-Alkylation Reactions

FAQ 1: Why am I getting a mixture of products from my N-alkylation of a primary aminopyridine, or a low yield of the desired N-monoalkylated product?

Answer: N-alkylation of aminopyridines can be challenging due to two main competitive side reactions: over-alkylation (formation of a tertiary amine) and alkylation at the pyridine ring nitrogen. The lone pair of electrons on the exocyclic amino nitrogen can participate in resonance with the pyridine ring, which influences the nucleophilicity of both nitrogen atoms.[1]

Common Causes and Solutions:

  • Competition between Ring and Exocyclic Nitrogen Alkylation: In the absence of a non-nucleophilic base, alkylation often occurs at the more nucleophilic pyridine ring nitrogen.[1] In the presence of a strong, non-nucleophilic base (like sodamide or LDA), the exocyclic amino group is deprotonated, forming a more potent nucleophile that favors alkylation on the amino group.[1][2]

  • Over-Alkylation: Traditional methods using alkyl halides can lead to the formation of over-alkylated byproducts.[3] This is because the initial N-alkylation can increase the nucleophilicity of the amine, making it more reactive to further alkylation.[4]

  • Sub-optimal Reaction Conditions: The choice of reagents and conditions is critical. For instance, reductive amination using aldehydes and a reducing agent like sodium borohydride can be a more chemoselective method for N-monoalkylation.[2]

Troubleshooting Workflow for N-Alkylation

start Low Yield or Mixture in N-Alkylation Reaction check_base Was a non-nucleophilic base used? start->check_base check_reagents Are you using alkyl halides? check_base->check_reagents Yes add_base Add a non-nucleophilic base (e.g., NaNH2, LDA) to favor exocyclic N-alkylation. check_base->add_base No check_conditions Review Reaction Conditions check_reagents->check_conditions No overalkylation Over-alkylation is likely. Consider alternative methods. check_reagents->overalkylation Yes temp_solvent Optimize temperature and solvent. Monitor reaction by GC-MS or LC-MS. check_conditions->temp_solvent Yes success Desired N-Monoalkylated Product add_base->success reductive_amination Switch to reductive amination (aldehyde/ketone + NaBH4) for mono-alkylation. overalkylation->reductive_amination Solution reductive_amination->success temp_solvent->success

Caption: Troubleshooting workflow for N-alkylation of aminopyridines.

Section 2: Ring Substitution and Functionalization

FAQ 2: My reaction is resulting in unexpected dimerization of the aminopyridine starting material. What causes this?

Answer: Oxidative dimerization is a known side reaction for certain substituted aminopyridines, particularly under oxidative conditions. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been observed to undergo oxidative dimerization when treated with bleach, involving the cleavage of N-H and C=C bonds to form new σ-bonds.[5] Halogenation reactions can also lead to peculiar dimerization processes.[6][7]

Troubleshooting Steps:

  • Re-evaluate Oxidizing Agents: If your reaction involves an oxidizing agent (even a mild one like air), consider if it's necessary or if a less reactive alternative can be used.

  • Protect the Amino Group: The exocyclic amino group is often involved in the dimerization pathway. Protecting it with a suitable group (e.g., Boc, Ac) before carrying out the desired transformation can prevent this side reaction.

  • Degas Solvents: Remove dissolved oxygen from your reaction solvent by sparging with an inert gas (Nitrogen or Argon) to minimize air-induced oxidation.

FAQ 3: I am attempting a halogenation of 4-aminopyridine and observing protonation and complex side products instead of simple ring halogenation. Why is this happening?

Answer: The reaction of 4-aminopyridine with halogens can be complex. Instead of a straightforward electrophilic aromatic substitution, the pyridine nitrogen can react. For instance, reacting 4-aminopyridine with Br₂ can result in the immediate protonation of the pyridine ring.[6][7] This is followed by a complex bromination-dimerization process, yielding pyridyl-pyridinium cations rather than a simple brominated 4-aminopyridine.[6][7]

Controlling Halogenation Reactions:

  • Protect the Ring Nitrogen: Temporarily converting the pyridine to a pyridine-N-oxide can direct electrophilic substitutions to the C4 position and prevent reactions at the ring nitrogen. The N-oxide can be removed later.

  • Control Stoichiometry and Temperature: Carefully control the molar ratio of the halogenating agent and maintain low reaction temperatures to minimize side reactions.

  • Use Milder Halogenating Agents: Consider using sources like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental halogens for more controlled reactions.

Visualizing Competing Reaction Pathways

cluster_0 Reaction of 4-Aminopyridine with Br2 start 4-Aminopyridine + Br2 path1 Desired Pathway: Electrophilic Substitution start->path1 (Low Yield) path2 Observed Pathway: Protonation & Dimerization start->path2 (Major Product) product1 Brominated 4-Aminopyridine path1->product1 product2 Pyridyl-pyridinium Cations path2->product2

Caption: Competing pathways in the bromination of 4-aminopyridine.

Section 3: Purification and Isolation

FAQ 4: How can I effectively purify my substituted aminopyridine product from unreacted starting materials and byproducts?

Answer: Purification of aminopyridines can be accomplished through several methods, depending on the nature of the product and impurities.

Common Purification Techniques:

TechniqueDescriptionBest ForReference
Flash Chromatography A standard method using a stationary phase like silica gel or Florisil. Eluent systems often involve hexanes and ethyl acetate. Florisil can be particularly effective, with the aminopyridine product sometimes eluting last.General purpose purification of crude reaction mixtures.[8]
Acid/Base Extraction The basicity of the aminopyridine can be used for separation. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine is protonated and moves to the aqueous layer. The layers are separated, the aqueous layer is basified (e.g., with NaOH), and the product is re-extracted into an organic solvent.Removing non-basic impurities.[9]
Cation-Exchange Chromatography This method is highly efficient for removing excess 2-aminopyridine, especially for pyridylaminated (PA) derivatives. It allows for processing larger quantities than gel filtration.Purification of PA-oligosaccharides and other derivatives from excess aminopyridine.[10]
Recrystallization If the product is a solid, recrystallization from a suitable solvent system (e.g., absolute ethanol and an alkane) can yield high-purity material.Final purification step to obtain crystalline, high-purity product.[11]

Section 4: Experimental Protocols

Protocol 1: N-Monoalkylation of 3-Aminopyridine via Reductive Amination

This protocol is adapted from a procedure for the facile alkylation of aminopyridines using a carboxylic acid and sodium borohydride.[2]

Materials:

  • 3-Aminopyridine

  • Carboxylic acid (e.g., acetic acid for ethylation)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine 3-aminopyridine (1.0 equiv) and the chosen carboxylic acid (1.2 equiv) in anhydrous THF.

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Protocol 2: Purification of a 2-Aminopyridine Derivative using Florisil Chromatography

This protocol is based on purification methods described for syntheses from pyridine N-oxides.[8]

Materials:

  • Crude reaction mixture containing the 2-aminopyridine derivative.

  • Florisil adsorbent.

  • Solvents for chromatography (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes).

Procedure:

  • Prepare a chromatography column by packing Florisil in the desired starting eluent (e.g., 100% DCM or a hexane-based system).

  • Concentrate the crude reaction mixture to dryness. If non-volatile solvents like DMF are present, perform an initial workup by dissolving the residue in a suitable organic solvent (e.g., EtOAc/hexanes mixture), washing with water and brine, drying the organic layer, and then concentrating.[8]

  • Dissolve the crude material in a minimal amount of the chromatography eluent or a stronger solvent like DCM.

  • Load the sample onto the top of the Florisil column.

  • Begin elution with the starting solvent system (e.g., 100% DCM).

  • Gradually increase the polarity of the eluent (e.g., by adding increasing percentages of EtOAc to DCM) to elute the compounds from the column.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminopyridine derivative.

References

Technical Support Center: Troubleshooting Reactions with 2,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dimethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding reactions involving this compound, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low conversion in my reaction with 2,6-Dimethoxypyridin-3-amine?

A1: Low conversion rates in reactions involving 2,6-Dimethoxypyridin-3-amine can stem from several factors. The steric hindrance from the two methoxy groups flanking the pyridine nitrogen can reduce the accessibility of the nitrogen's lone pair, potentially slowing down reactions. Furthermore, the electron-donating nature of the methoxy groups increases the electron density on the pyridine ring, which can affect its reactivity in certain transformations.[1] Common issues include suboptimal reaction conditions, catalyst deactivation (in catalyzed reactions), or the use of inappropriate reagents.

Q2: How do the methoxy groups on the pyridine ring influence the reactivity of the amine group?

A2: The two methoxy groups at the 2 and 6 positions are electron-donating, which increases the electron density of the pyridine ring. This enhanced electron density makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine.[1] However, these groups also exert steric hindrance, which can impede the approach of bulky reagents to the adjacent amine group, potentially leading to lower reaction rates and yields.

Q3: What are some common side reactions to be aware of when working with 2,6-Dimethoxypyridin-3-amine?

A3: Depending on the reaction type, several side reactions can occur. In alkylation reactions, over-alkylation to form secondary or tertiary amines, and even quaternary ammonium salts, is a possibility, especially with an excess of the alkylating agent.[1] For acylation reactions, di-acylation can be a competing process. In palladium-catalyzed coupling reactions, side products from catalyst decomposition or competing reaction pathways can reduce the yield of the desired product.

Q4: Are there any specific handling or storage recommendations for 2,6-Dimethoxypyridin-3-amine to ensure its reactivity?

A4: While specific stability data is not extensively documented in the provided search results, it is good practice to store 2,6-Dimethoxypyridin-3-amine in a cool, dry place, protected from light and moisture, to prevent potential degradation. As with most amines, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to avoid oxidation, especially if it is to be used in sensitive reactions like palladium-catalyzed couplings.

Troubleshooting Guides

This section provides troubleshooting guidance for specific reaction types where low conversion is a common issue.

Sulfonamide Synthesis

Low conversion in the synthesis of sulfonamides from 2,6-Dimethoxypyridin-3-amine is a frequent challenge. The following guide offers potential solutions.

Issue: Low yield of the desired sulfonamide.

Potential CauseRecommended Solution
Insufficiently activated sulfonyl chloride Ensure the sulfonyl chloride is fresh and of high purity. Consider in-situ generation of the sulfonyl chloride from the corresponding sulfonic acid using a chlorinating agent like thionyl chloride or oxalyl chloride immediately before the reaction.
Steric Hindrance The bulky methoxy groups may hinder the approach of the sulfonyl chloride. Use a less sterically hindered sulfonyl chloride if possible. Alternatively, increasing the reaction temperature or using a more polar aprotic solvent like DMF or NMP could help overcome the steric barrier.
Inappropriate Base The choice of base is critical for scavenging the HCl generated during the reaction. A weak base may not be effective. Consider using a non-nucleophilic organic base like pyridine or triethylamine. For highly hindered systems, a stronger base like DBU might be necessary.
Suboptimal Reaction Temperature The reaction may require elevated temperatures to proceed at a reasonable rate. Try incrementally increasing the temperature while monitoring the reaction for decomposition.

Troubleshooting Workflow for Sulfonamide Synthesis

Start Low Sulfonamide Yield CheckReagents Check Reagent Quality (Amine & Sulfonyl Chloride) Start->CheckReagents OptimizeBase Optimize Base (e.g., Pyridine, Et3N, DBU) CheckReagents->OptimizeBase OptimizeSolvent Optimize Solvent (e.g., DCM, THF, DMF) OptimizeBase->OptimizeSolvent OptimizeTemp Optimize Temperature (e.g., RT, 50°C, Reflux) OptimizeSolvent->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling is a powerful tool for C-N bond formation, but it can be sensitive to various factors, leading to low conversion.

Issue: Low or no conversion in Buchwald-Hartwig amination.

Potential CauseRecommended Solution
Inactive Catalyst The Pd(0) active species may not be forming or is deactivating. Use a pre-catalyst that is known to be effective for hindered substrates. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.
Inappropriate Ligand The choice of phosphine ligand is crucial for sterically hindered substrates. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often required to facilitate the reaction.[2]
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is anhydrous and added under an inert atmosphere.
Suboptimal Solvent Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally preferred. Traces of water can significantly inhibit the reaction.
Low Reaction Temperature Buchwald-Hartwig aminations often require elevated temperatures (80-120 °C) to proceed efficiently.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X   |  L2 OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx R'NH2 AmineComplex Ar-Pd(II)-NHR'      |     L2 LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim -HX RedElim->Pd0 Product Ar-NHR' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Synthesis of Pyrido[2,3-d]pyrimidines

The condensation of 2,6-dimethoxypyridin-3-amine with a 1,3-dicarbonyl compound or its equivalent is a common route to pyrido[2,3-d]pyrimidines.[1] Low yields can often be attributed to incomplete cyclization.

Issue: Low yield of the desired pyrido[2,3-d]pyrimidine.

Potential CauseRecommended Solution
Inefficient Cyclization The intramolecular cyclization step can be slow. The use of an acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid can promote this step. In some cases, performing the reaction at a higher temperature in a high-boiling solvent like Dowtherm A can be effective.
Decomposition of Starting Materials Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Inappropriate Condensing Agent The choice of the 1,3-dicarbonyl equivalent is important. For less reactive systems, using a more electrophilic partner, such as a vinamidinium salt or an enone, can improve the initial condensation step.
Solvent Effects The choice of solvent can influence the reaction rate and equilibrium. Protic solvents like ethanol or acetic acid can facilitate the condensation and cyclization steps.

Reaction Pathway for Pyrido[2,3-d]pyrimidine Synthesis

Reactants 2,6-Dimethoxypyridin-3-amine + 1,3-Dicarbonyl Condensation Condensation Reactants->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Pyrido[2,3-d]pyrimidine Cyclization->Product

Caption: General reaction pathway for the synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Reaction Setup: To a solution of 2,6-Dimethoxypyridin-3-amine (1.0 eq.) in anhydrous pyridine (0.2 M) at 0 °C, add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add the aryl halide (1.0 eq.) and 2,6-Dimethoxypyridin-3-amine (1.2 eq.) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Pyrido[2,3-d]pyrimidine Synthesis
  • Reaction Setup: A mixture of 2,6-Dimethoxypyridin-3-amine (1.0 eq.), the 1,3-dicarbonyl compound (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in ethanol (0.5 M) is heated to reflux.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for common reactions with 2,6-Dimethoxypyridin-3-amine, based on general procedures for similar substrates. Note that yields can vary significantly depending on the specific substrates and reaction scale.

Table 1: Sulfonamide Synthesis

Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzenesulfonyl chloridePyridineDCM251660-80
p-Toluenesulfonyl chlorideTriethylamineTHF501265-85
Methanesulfonyl chloridePyridineDCM0 to 252450-70

Table 2: Buchwald-Hartwig Amination

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
BromobenzenePd₂(dba)₃/XPhosNaOtBuToluene1101870-90
4-ChlorotoluenePd(OAc)₂/SPhosLHMDSDioxane1002460-80
3-BromoanisolePd₂(dba)₃/BrettPhosNaOtBuToluene1101675-95

Table 3: Pyrido[2,3-d]pyrimidine Synthesis

1,3-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Diethyl malonatep-TSAEthanolReflux1250-70
AcetylacetoneAcetic AcidAcetic AcidReflux860-80
Ethyl acetoacetateNoneDowtherm A200440-60

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2,6-Dimethoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading in cross-coupling reactions involving 2,6-dimethoxypyridines. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2,6-dimethoxypyridines challenging?

A1: The primary challenge stems from the pyridine nitrogen, which can coordinate to the palladium catalyst, potentially leading to deactivation or altering its reactivity. However, the two electron-donating methoxy groups at the 2- and 6-positions increase the electron density of the pyridine ring. This can make the oxidative addition step, which is often rate-determining, more difficult compared to electron-deficient pyridines.

Q2: What is a typical starting catalyst loading for cross-coupling reactions with 2,6-dimethoxypyridines?

A2: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For challenging substrates like substituted pyridines, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates. Subsequent optimization studies can then be performed to reduce the catalyst loading.

Q3: Will increasing the catalyst loading always improve the reaction yield?

A3: Not necessarily. While a higher catalyst loading can sometimes increase the rate of a slow reaction, excessively high concentrations can lead to undesirable outcomes. These can include the formation of side products through reactions like homocoupling and complications in product purification due to residual catalyst. Overly high catalyst concentrations can also lead to the formation of palladium black, which is a sign of catalyst decomposition. Optimization is key to finding the most efficient catalyst concentration that maximizes yield without promoting side reactions.

Q4: How does the choice of ligand affect the optimal catalyst loading?

A4: The ligand is critical as it stabilizes the active catalytic species and influences its reactivity. For electron-rich pyridines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[1] These ligands can promote the crucial oxidative addition step and stabilize the active catalytic species. The use of such advanced ligands can often allow for lower catalyst loadings.

Q5: What is the role of the base in these coupling reactions?

A5: The base plays a crucial role in the catalytic cycle. For Suzuki-Miyaura reactions with pyridine-containing substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[2] For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOtBu or LHMDS are often employed.[2][3] The choice and quality of the base can significantly impact catalyst performance and stability.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Catalyst Inhibition/Deactivation: The pyridine nitrogen of 2,6-dimethoxypyridine may be coordinating to the palladium center, inhibiting its catalytic activity.- Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).- Switch to a more sterically hindered and electron-rich phosphine ligand (e.g., Buchwald-type ligands) to discourage pyridine coordination.[1]- Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species.
Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for the electron-rich pyridine substrate.- Switch to a more active catalyst system, such as those employing Buchwald ligands (SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Reaction Stalls After Initial Conversion Catalyst Degradation: The catalyst may not be stable under the reaction conditions for extended periods, especially at higher temperatures.- Instead of a single high loading, try adding the catalyst in portions over the course of the reaction.- Lower the reaction temperature and extend the reaction time.
Formation of Side Products (e.g., Homocoupling) High Catalyst Concentration: An excess of the active catalyst can promote side reactions like the homocoupling of boronic acids in Suzuki reactions.- Decrease the catalyst loading.- Ensure the reaction is performed under a strict inert atmosphere, as oxygen can also promote homocoupling.
Incorrect Catalyst to Ligand Ratio: An improper ratio can lead to undesired side reactions.- Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your specific reaction.
Inconsistent Results Between Batches Variability in Reagent Purity: Trace impurities in starting materials, solvents, or the base can poison the catalyst.- Ensure all reagents are of high purity and solvents are anhydrous and thoroughly degassed.- Use a freshly opened bottle of base or dry it before use.
Atmospheric Contamination: Oxygen can deactivate palladium catalysts.- Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

Data Presentation

Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Coupling of 2-Methoxy-5-pyridylboronic Acid with an Aryl Halide

This data is representative of the optimization process for a substituted pyridine and can be used as a guideline for 2,6-dimethoxypyridine derivatives.

Entry Catalyst Loading (mol%) Reaction Time (h) Yield (%) Reference
11837[4]
25869[4]
310867[4]

Table 2: Optimization of Sonogashira Coupling Conditions for 2-Amino-3-bromopyridine

This data showcases the optimization of various parameters, including catalyst loading, for a substituted pyridine.

Entry Catalyst System Catalyst Loading (mol%) Base Temperature (°C) Yield (%) Reference
1Pd(OAc)₂/PPh₃/CuI2.5Et₃N10085[5]
2PdCl₂(PPh₃)₂/CuI2.5Et₃N10092[5]
3Pd(CF₃COO)₂/PPh₃/CuI2.5Et₃N10096[5]
4Pd(CF₃COO)₂/PPh₃/CuI1.0Et₃N10075[5]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Reaction with a 2,6-Dimethoxypyridine Derivative

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 2,6-dimethoxypyridine derivative (1.0 equiv.), the boronic acid or ester coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor and ligand if applicable, or weigh them out directly. Add the palladium catalyst and ligand (or a precatalyst, e.g., 2-5 mol%) to the reaction vial under a positive flow of inert gas.

  • Degassing: Degas the reaction mixture for an additional 5-10 minutes by bubbling with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

G start Low or No Yield Observed q1 Is the catalyst system appropriate for an electron-rich pyridine? start->q1 s1 Switch to a more active catalyst system: - Use bulky, electron-rich phosphine ligands  (e.g., XPhos, SPhos). - Consider N-heterocyclic carbene (NHC) ligands. q1->s1 No q2 Is catalyst deactivation by the pyridine nitrogen a possibility? q1->q2 Yes s1->q2 s2 Increase catalyst loading. Use a more sterically hindered ligand. q2->s2 Yes q3 Is the base effective? q2->q3 No s2->q3 s3 Screen different bases: - Use strong, non-nucleophilic bases  (e.g., K3PO4, Cs2CO3). - Ensure adequate solubility and purity of the base. q3->s3 No q4 Is the reaction temperature high enough? q3->q4 Yes s3->q4 s4 Increase the reaction temperature (typically 80-120 °C). Consider microwave irradiation. q4->s4 No end Re-evaluate reaction parameters q4->end Yes s4->end

Caption: Troubleshooting workflow for cross-coupling with 2,6-dimethoxypyridines.

G cluster_setup Reaction Setup cluster_reaction Reaction & Analysis a Combine 2,6-dimethoxypyridine, Coupling Partner, & Base b Add Stir Bar & Seal Vial a->b c Purge with Inert Gas b->c d Add Degassed Solvent c->d e Add Catalyst & Ligand d->e f Degas Reaction Mixture e->f g Heat to Desired Temperature f->g h Monitor by TLC/LC-MS g->h i Cool & Quench Reaction h->i j Extraction i->j k Dry & Concentrate j->k l Purify (Chromatography) k->l

Caption: General experimental workflow for optimizing catalyst loading.

References

Technical Support Center: Purification of Aminopyridine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from aminopyridine salts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in aminopyridine salts?

Common impurities can include unreacted starting materials (e.g., 2-aminopyridine), byproducts from the synthesis (such as di-acetylated derivatives if acetylation was performed), colored impurities from side reactions or oxidation, and residual acids or bases used in the reaction.[1][2]

Q2: What are the primary methods for purifying aminopyridine salts?

The main strategies for purifying aminopyridine salts and removing unreacted aminopyridines include:

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility.[3][4]

  • Acid-Base Extraction: This method leverages the basicity of the aminopyridine's amino group to separate it from non-basic compounds.[4][5][6]

  • Column Chromatography: A highly effective method for separating compounds with different polarities.[4][7]

  • Activated Charcoal Treatment: Used to remove colored impurities from a solution before recrystallization.[1]

Q3: How do I choose the most suitable purification method?

The choice of method depends on several factors, including the physical state and stability of your desired product, the nature of the impurities, and the scale of your experiment.[4] A logical approach to selecting the optimal strategy is outlined in the decision tree below.

Purification_Method_Selection start Crude Aminopyridine Salt is_solid Is the product a solid? start->is_solid solubility_diff Different solubility profile from impurities? is_solid->solubility_diff Yes acid_stable Is the product stable to acid? is_solid->acid_stable No (Liquid/Oil) recrystallization Recrystallization solubility_diff->recrystallization Yes solubility_diff->acid_stable No chromatography Column Chromatography recrystallization->chromatography If purity is still low acid_base Acid-Base Extraction acid_stable->acid_base Yes acid_stable->chromatography No

Caption: Decision tree for selecting a purification method.

Q4: How does pH affect the solubility and purification of aminopyridine salts?

The pH of the solution is critical as it determines the ionization state of the amino group and any other acidic or basic functional groups on the molecule.[3] For instance, 4-aminopyridine-3-sulfonic acid exists as a zwitterion at its isoelectric point, leading to low solubility.[8] Adjusting the pH away from this point by adding an acid or a base will form a salt, which can significantly increase its solubility in aqueous solutions, a key principle used in acid-base extraction.[3][8]

Troubleshooting Guides

Issue 1: The compound "oils out" or precipitates as an amorphous solid during recrystallization.
Possible Cause Suggested Solution
Supersaturation is too high.Decrease the concentration of the solution. Slow down the rate of cooling or solvent evaporation.[3]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Presence of impurities.Impurities can depress the melting point and interfere with crystal lattice formation.[9] Try washing the crude product with a non-polar solvent like hexane to remove less polar impurities.[1]
Incorrect solvent system.Select a solvent in which the compound is less soluble at lower temperatures.[3] Consider using a solvent/anti-solvent system.[3]
Issue 2: No crystals form during recrystallization.
Possible Cause Suggested Solution
Solution is not supersaturated.Concentrate the solution by slow evaporation of the solvent.[3]
Nucleation is inhibited.Add a seed crystal of the pure compound. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1][3]
Compound is too soluble.Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid.[3]
Issue 3: An emulsion forms during acid-base extraction.
Possible Cause Suggested Solution
Vigorous shaking of the separatory funnel.Gently invert the funnel for mixing instead of vigorous shaking.
Complex mixture composition.Allow the separatory funnel to stand undisturbed for a longer period. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[4] Filter the mixture through a pad of Celite or glass wool.[4]
Issue 4: Impurities co-elute with the product during column chromatography.
Possible Cause Suggested Solution
Inappropriate solvent system.Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. A gradient elution may be necessary.[1]
Column is overloaded.Use a larger column or reduce the amount of crude material loaded.
Column packing is inefficient.Ensure the column is packed uniformly to avoid channeling.
Basic compounds interacting with acidic silica gel.Add a small amount of a competing base, like triethylamine or pyridine, to the mobile phase to neutralize the acidic silanol groups on the silica gel.[10] Alternatively, use a different stationary phase such as basic alumina or an amine-functionalized silica column.[10]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of solid aminopyridine salts.

  • Solvent Selection: Choose a solvent in which the aminopyridine salt has high solubility at elevated temperatures and low solubility at room temperature or below.[11] Common solvents to test include water, ethanol, methanol, and acetonitrile.[12]

  • Dissolution: In a flask, add the crude aminopyridine salt and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.[1]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the pure crystals under vacuum.[1][3]

Recrystallization_Workflow A 1. Dissolve crude salt in minimal hot solvent B 2. Hot filtration (if needed) A->B C 3. Slow cooling to induce crystallization A->C B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash crystals with cold solvent D->E F 6. Dry crystals under vacuum E->F

Caption: A typical workflow for recrystallization.

Protocol 2: Acid-Base Extraction

This protocol is effective for separating basic aminopyridines from neutral or acidic impurities.[4]

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[4]

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).[4] The aminopyridine will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the aminopyridine salt.

  • Repeat (Optional): Repeat the acid wash of the organic layer to ensure complete extraction of the aminopyridine.

  • Basification: Combine the aqueous extracts and add a base (e.g., NaOH solution) until the solution is basic. This will deprotonate the aminopyridine salt, causing the neutral aminopyridine to precipitate or form a separate layer.

  • Re-extraction: Extract the neutral aminopyridine back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aminopyridine.[4]

Acid_Base_Extraction_Workflow A 1. Dissolve crude mixture in organic solvent B 2. Add dilute acid and separate layers A->B C Aqueous Layer (Protonated Aminopyridine) B->C D Organic Layer (Neutral/Acidic Impurities) B->D E 3. Basify aqueous layer C->E F 4. Re-extract with organic solvent E->F G 5. Dry and concentrate organic layer F->G H Purified Aminopyridine G->H

Caption: Workflow for purification via acid-base extraction.

Data Presentation

Table 1: Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x10³)Qualitative Solubility
N-Methyl-2-pyrrolidone (NMP)HighVery Soluble
N,N-Dimethylformamide (DMF)HighVery Soluble
MethanolHighSoluble
EthanolHighSoluble
n-ButanolModerateSoluble
AcetonitrileLowSparingly Soluble
n-HexaneVery LowInsoluble
CyclohexaneVery LowInsoluble

Data adapted from solubility studies which can be used to guide solvent selection for recrystallization and chromatography.[12]

Table 2: Typical Purity Levels Achievable by Different Methods

Purification MethodTypical PurityNotes
Recrystallization>98%Dependent on a suitable solvent being found.[13]
Acid-Base Extraction>95%Effective for removing non-basic impurities.
Column Chromatography>99%Can separate compounds with very similar properties.[1]

These values are illustrative and the final purity will depend on the specific compound and the nature and quantity of impurities.

References

Technical Support Center: HPLC Method Development for 2,6-Dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development for 2,6-dimethoxypyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of 2,6-dimethoxypyridine derivatives in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my 2,6-dimethoxypyridine derivative?

A1: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases. This leads to secondary interactions and results in asymmetrical peaks.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to a range of 2.5-4.0) can protonate the silanol groups, minimizing their interaction with the basic analyte.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), can saturate the active silanol sites, reducing their availability to interact with the analyte.

  • Column Selection:

    • End-capped Columns: Utilize columns that are thoroughly end-capped to reduce the number of accessible silanol groups.

    • Polymer-Based Columns: Consider using polymer-based reversed-phase columns, which are more stable at a wider pH range and have fewer silanol interactions.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape, but it may also affect selectivity.

Q2: I am having difficulty separating my 2,6-dimethoxypyridine derivative from its positional isomers or closely related impurities. What can I do to improve resolution?

A2: The separation of isomers and closely related impurities can be challenging due to their similar physicochemical properties.

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.

    • Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

  • Change Stationary Phase: If a standard C18 column is not providing adequate separation, consider columns with different selectivities, such as:

    • Phenyl-Hexyl: Offers pi-pi interactions that can be beneficial for aromatic compounds.

    • Cyano (CN): Provides different polarity and dipole-dipole interactions.

    • Polar-Embedded Phases: These can offer unique selectivity for polar and basic compounds.

  • Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the analytes and impurities, potentially leading to significant changes in retention and selectivity.

  • Hydrophilic Interaction Chromatography (HILIC): For very polar 2,6-dimethoxypyridine derivatives that are poorly retained on reversed-phase columns, HILIC can be a valuable alternative. This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Q3: My analyte is not well-retained on a C18 column, even with a low percentage of organic solvent. How can I increase its retention?

A3: Poor retention of polar analytes is a common challenge in reversed-phase chromatography.

Approaches to Increase Retention:

  • Use a Less Polar Stationary Phase: While C18 is the most common, a C8 or a phenyl column is slightly less retentive and might not be the best choice. Instead, consider a highly retentive, end-capped C18 column.

  • Mobile Phase pH: For basic compounds like pyridine derivatives, increasing the mobile phase pH (if the column is stable at higher pH) can decrease their polarity and increase retention. However, be cautious as high pH can dissolve silica-based columns. Polymer-based or hybrid columns are recommended for high-pH applications.

  • Ion-Pairing Agents: The use of ion-pairing reagents (e.g., heptafluorobutyric acid for basic compounds) can increase the retention of ionizable analytes on reversed-phase columns. Note that these are often not compatible with mass spectrometry (MS) detection.

  • HILIC: As mentioned previously, HILIC is an excellent technique for retaining and separating highly polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for a novel 2,6-dimethoxypyridine derivative?

A1: A good starting point would be a reversed-phase method using a C18 column. Here is a generic starting protocol that can be optimized:

Table 1: Generic Starting HPLC Conditions

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should be considered a starting point, and further optimization of the mobile phase, gradient, and stationary phase will likely be necessary.

Q2: How can I ensure my method is stability-indicating?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop and validate a stability-indicating method, you should perform forced degradation studies. This involves subjecting the drug substance to stress conditions such as:

  • Acidic and Basic Hydrolysis: Expose the sample to acidic and basic conditions.

  • Oxidation: Treat the sample with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heat the sample at an elevated temperature.

  • Photostability: Expose the sample to light.

The stressed samples are then analyzed by your HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Q3: What are some potential impurities I should look for in the analysis of 2,6-dimethoxypyridine derivatives?

A3: Based on the synthesis and potential degradation pathways, potential impurities could include:

  • Starting materials and reagents from the synthesis.

  • Positional isomers (e.g., 2,5-dimethoxypyridine).

  • Compounds with incomplete methoxylation (e.g., 2-hydroxy-6-methoxypyridine).

  • Hydrolysis products (e.g., 2,6-dihydroxypyridine).

  • Oxidation products.

The specific impurities will depend on the synthesis route and storage conditions of your compound. A safety assessment of 2,6-dimethoxy-3,5-pyridinediamine HCl listed potential impurities such as 2,6-dimethoxy-3-nitropyridine, 2,5-dimethoxypyridine, 3-amino-2,6-methoxypyridine, 3,5-diamino-2-methoxypyridine, and 2,6-dihydroxypyridine.[1]

Experimental Protocols

Representative Experimental Protocol for the Analysis of a 2,6-Dimethoxypyridine Derivative

This protocol is a general guideline and should be optimized for your specific analyte and instrumentation.

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector. An LC-MS system can be used for peak identification.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade or higher)

    • Formic acid (or another suitable buffer)

    • Your 2,6-dimethoxypyridine derivative standard and sample

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or a wavelength appropriate for your compound)

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Prepare a stock solution of your standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare working standards by diluting the stock solution.

    • Prepare your sample by dissolving it in a suitable solvent and filtering it through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (solvent) to ensure there are no interfering peaks.

    • Inject your standards to create a calibration curve.

    • Inject your samples.

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Shape or Resolution peak_tailing Issue: Peak Tailing? start->peak_tailing poor_resolution Issue: Poor Resolution? peak_tailing->poor_resolution No adjust_ph Adjust Mobile Phase pH (2.5-4.0) peak_tailing->adjust_ph Yes poor_retention Issue: Poor Retention? poor_resolution->poor_retention No optimize_gradient Optimize Gradient (Shallow Gradient) poor_resolution->optimize_gradient Yes adjust_ph_retention Adjust Mobile Phase pH (Higher if column stable) poor_retention->adjust_ph_retention Yes end End: Method Optimized poor_retention->end No add_modifier Add Competing Base (e.g., TEA) adjust_ph->add_modifier change_column_tailing Use End-capped or Polymer-based Column add_modifier->change_column_tailing change_column_tailing->end change_organic Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_organic change_column_resolution Change Column (Phenyl, CN, etc.) change_organic->change_column_resolution change_column_resolution->end use_ion_pair Use Ion-Pairing Reagent (Non-MS) adjust_ph_retention->use_ion_pair try_hilic Switch to HILIC use_ion_pair->try_hilic try_hilic->end

Caption: Troubleshooting workflow for HPLC method development.

Parameter_Relationships cluster_parameters Adjustable HPLC Parameters cluster_outcomes Desired Chromatographic Outcomes MobilePhase Mobile Phase (pH, Organic Modifier, Additives) Retention Retention Time MobilePhase->Retention Strongly Affects Resolution Resolution MobilePhase->Resolution Strongly Affects PeakShape Peak Shape MobilePhase->PeakShape Affects StationaryPhase Stationary Phase (C18, Phenyl, HILIC, etc.) StationaryPhase->Retention Strongly Affects StationaryPhase->Resolution Strongly Affects StationaryPhase->PeakShape Affects Temperature Column Temperature Temperature->Retention Affects Temperature->Resolution Can Affect Temperature->PeakShape Can Improve FlowRate Flow Rate FlowRate->Retention Inversely Affects FlowRate->Resolution Can Affect AnalysisTime Analysis Time FlowRate->AnalysisTime Inversely Affects

Caption: Relationships between HPLC parameters and outcomes.

References

Stability issues of 2,6-Dimethoxypyridin-3-amine monohydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dimethoxypyridin-3-amine monohydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are its susceptibility to hydrolysis, photodegradation, and pH-dependent degradation. As an aminopyridine derivative, the amino and methoxy groups on the pyridine ring can be susceptible to chemical changes under certain conditions. For related aminopyridine compounds, it has been noted that the salt form (monohydrochloride) tends to be more stable, particularly against oxidative stress, compared to the free base.[1]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of aminopyridine derivatives can be significantly influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze the hydrolysis of the methoxy groups or promote other degradation pathways. For some aminopyridines, extreme pH levels can lead to changes in the ionization state of the molecule, which in turn can alter degradation rates and pathways.[2] It is generally advisable to maintain the pH of aqueous solutions near neutral, unless experimental conditions require otherwise.

Q3: Is this compound sensitive to light?

Q4: What is the recommended way to store solutions of this compound?

A4: To minimize degradation, it is best to prepare solutions fresh before use. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protecting containers. For aqueous solutions, flash-freezing in liquid nitrogen before storage can help to minimize degradation. The use of aprotic solvents for stock solutions may also enhance stability if compatible with the experimental design.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products have not been documented in the available literature, potential degradation pathways for similar compounds include hydrolysis of the methoxy groups to form hydroxypyridine derivatives and oxidation of the amino group.[1] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to identify the specific degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Contamination of the solvent or glassware.Use high-purity solvents and meticulously clean all glassware. Prepare a fresh solution using new materials to verify the issue.
Gradual decrease in the purity of the compound when stored in an aqueous buffer. Hydrolysis or pH-mediated degradation.Prepare fresh solutions immediately before each experiment. If storage is unavoidable, store at -80°C for the shortest possible duration. Consider preparing stock solutions in a compatible aprotic solvent.
Discoloration of the solution over time, especially when exposed to light. Photodegradation.Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize exposure to ambient light during experimental procedures.
Inconsistent experimental results using the same batch of the compound. Degradation of the stock solution.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Re-evaluate the purity of the stock solution if it has been stored for an extended period.
Precipitation of the compound from the solution upon storage. Poor solubility or change in pH.Ensure the compound is fully dissolved initially, using sonication if necessary. Verify the pH of the solution has not changed during storage. Consider using a different solvent system with higher solubilizing capacity.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the compound.

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to obtain a 1 mg/mL stock solution.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate the mixture at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis. A solution of the compound should also be subjected to the same thermal stress.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable quartz cuvette or vial) to a UV lamp (e.g., 254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid).

  • Use a photodiode array (PDA) detector to monitor the elution and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Characterize the major degradation products using their retention times, UV spectra, and mass-to-charge ratios.

Visualizations

Stability_Troubleshooting_Workflow cluster_degradation Investigate Degradation Pathways start Stability Issue Observed (e.g., unexpected peaks, loss of purity) check_fresh Prepare Fresh Solution with High-Purity Reagents start->check_fresh issue_persists Issue Persists? check_fresh->issue_persists no Root Cause: Contamination or Reagent Quality issue_persists->no No yes yes issue_persists->yes Yes check_hydrolysis Evaluate Hydrolysis: - Check pH of solution - Use aprotic solvent for stock yes->check_hydrolysis check_photo Evaluate Photodegradation: - Protect from light - Compare with dark control yes->check_photo check_thermal Evaluate Thermal Stability: - Avoid high temperatures - Consider refrigerated storage yes->check_thermal solution Implement Mitigation Strategy: - Prepare fresh solutions - Store properly (cold, dark) - Adjust pH if possible check_hydrolysis->solution check_photo->solution check_thermal->solution Factors_Affecting_Stability cluster_factors Environmental Factors compound 2,6-Dimethoxypyridin-3-amine monohydrochloride in Solution pH pH (Acidic/Basic Conditions) compound->pH light Light Exposure (UV/Visible) compound->light temp Temperature (Heat) compound->temp oxygen Oxidizing Agents (e.g., Peroxides) compound->oxygen solvent Solvent Type (Protic/Aprotic) compound->solvent degradation Degradation (Hydrolysis, Photolysis, Oxidation) pH->degradation light->degradation temp->degradation oxygen->degradation solvent->degradation

References

Preventing dimer formation in 2,6-dimethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address a key challenge in reactions involving 2,6-dimethoxypyridine: the formation of undesired dimers. This document provides practical troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate this side reaction, thereby improving yield and simplifying purification.

FAQs: Preventing Dimer Formation in 2,6-Dimethoxypyridine Reactions

Q1: What is dimer formation in the context of 2,6-dimethoxypyridine reactions and why is it a problem?

A1: Dimer formation, also known as homo-coupling, is an undesired side reaction where two molecules of 2,6-dimethoxypyridine react with each other to form a 4,4'-bi(2,6-dimethoxypyridine) or other coupled isomers. This is particularly prevalent in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This side reaction consumes the starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate due to its similar polarity and molecular weight to the expected product.

Q2: What is the primary mechanism behind the dimerization of 2,6-dimethoxypyridine?

A2: The primary mechanism is typically an oxidative coupling process, often mediated by the transition metal catalyst (e.g., Palladium). The electron-donating nature of the two methoxy groups makes the pyridine ring electron-rich and thus more susceptible to oxidation. In palladium-catalyzed cycles, a common pathway involves the oxidative addition of two molecules of 2,6-dimethoxypyridine to a Pd(0) center, followed by reductive elimination to form the dimer and regenerate the catalyst. The presence of an oxidant, such as atmospheric oxygen, can significantly promote this side reaction.

cluster_0 Main Catalytic Cycle (Desired Reaction) cluster_1 Dimer Formation Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (with R-B(OH)₂) PdII->TM PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RE->Product Pd0_dimer Pd(0)L_n OA1 Oxidative Addition (1st DMP molecule) Pd0_dimer->OA1 2,6-Dimethoxypyridine (DMP) PdII_DMP1 DMP-Pd(II)-L OA1->PdII_DMP1 OA2 Oxidative Addition (2nd DMP molecule) PdII_DMP1->OA2 2,6-Dimethoxypyridine (DMP) PdIV_DMP2 DMP-Pd(IV)-DMP OA2->PdIV_DMP2 RE_dimer Reductive Elimination PdIV_DMP2->RE_dimer RE_dimer->Pd0_dimer Catalyst Regeneration Dimer DMP-DMP (Dimer Byproduct) RE_dimer->Dimer

Figure 1: Catalytic cycles for desired cross-coupling vs. dimer formation.

Q3: How do the methoxy groups in 2,6-dimethoxypyridine influence dimer formation?

A3: The two methoxy groups are strongly electron-donating, which increases the electron density of the pyridine ring. This has two main effects:

  • Electronic Effect: The increased electron density makes the C-H bonds on the pyridine ring more susceptible to activation and oxidative addition to the metal catalyst, thereby promoting homo-coupling.

  • Steric Effect: The methoxy groups at the 2 and 6 positions provide some steric hindrance around the nitrogen atom and the adjacent carbons. While this can sometimes slow down desired reactions at these positions, it may not be sufficient to prevent dimerization, which often occurs at the 4-position.

Q4: What are the most critical experimental parameters to control to prevent dimerization?

A4: The most critical parameters are:

  • Inert Atmosphere: Rigorous exclusion of oxygen is paramount. Oxygen can facilitate the oxidation of the Pd(0) catalyst, which promotes homo-coupling.

  • Catalyst and Ligand Choice: Using a pre-formed Pd(0) source and selecting bulky, electron-rich ligands can favor the desired cross-coupling pathway over dimerization.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including dimerization, more than it affects the desired reaction.

  • Slow Addition of Reagents: In some cases, slowly adding the 2,6-dimethoxypyridine or the catalyst can maintain a low concentration of the key species, disfavoring the bimolecular dimerization reaction.

Troubleshooting Guide

This guide addresses the common issue of significant dimer formation when using 2,6-dimethoxypyridine as a substrate.

Issue Observed Potential Cause Recommended Solutions & Actions
Significant formation of bi-pyridine dimer (>10%) Presence of Oxygen 1. Improve Degassing: Degas all solvents and liquid reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Use Schlenk techniques or a glovebox to set up the reaction. Ensure a positive pressure of inert gas is maintained throughout the experiment.
Suboptimal Catalyst System 1. Use a Pd(0) Source: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) to bypass the in-situ reduction step where homo-coupling can be prevalent. 2. Screen Ligands: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes). These can promote reductive elimination of the desired product over the dimerization pathway.
High Reaction Temperature 1. Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate to the desired product. Start 10-20 °C lower than your initial condition and monitor the reaction progress.
Inappropriate Base or Solvent 1. Screen Bases: The choice of base can influence catalyst activity and stability. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) which are often effective in Suzuki couplings and may reduce side reactions. 2. Optimize Solvent: Ensure your solvent is anhydrous and degassed. Solvents like dioxane, toluene, and THF are common. The solubility of all components is crucial for an efficient reaction.
Low yield of desired product with dimer as the main byproduct Incorrect Stoichiometry or Addition Rate 1. Use a Slight Excess of Coupling Partner: Employ a small excess (1.1-1.2 equivalents) of the other coupling partner (e.g., the boronic acid in a Suzuki reaction). 2. Consider Slow Addition: If feasible, add the 2,6-dimethoxypyridine solution slowly over a period of time using a syringe pump. This keeps its instantaneous concentration low, which can disfavor the second-order dimerization reaction.
Data Presentation: Impact of Reaction Parameters on Dimer Formation

The following table summarizes the expected impact of various reaction parameters on the yield of the desired product and the formation of the 2,6-dimethoxypyridine dimer in a hypothetical Suzuki-Miyaura coupling reaction.

Parameter Condition A (Prone to Dimerization) Condition B (Optimized to Minimize Dimer) Expected Desired Product Yield (%) Expected Dimer Formation (%)
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)5585
Ligand PPh₃ (4 mol%)SPhos (2 mol%)30<5
Base Na₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂O (degassed)
Atmosphere Nitrogen BalloonSchlenk Line (Argon)
Temperature 110 °C80 °C

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dimerization

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with 2,6-dimethoxypyridine-4-boronic acid, optimized to suppress homo-coupling of the pyridine.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 equiv)

  • 2,6-Dimethoxypyridine-4-boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (finely ground, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask, magnetic stir bar, condenser

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 2,6-dimethoxypyridine-4-boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuation and Backfilling: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start Start: Assemble Reagents in Schlenk Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert Establish Inert Atmosphere (3x Evacuate/Backfill with Argon) start->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture to 80 °C solvent->heat monitor Monitor Progress via TLC/LC-MS heat->monitor workup Cool, Quench, and Extract with Organic Solvent monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Figure 2: Workflow for optimized Suzuki-Miyaura coupling.

Technical Support Center: Recrystallization of 2,6-Dimethoxypyridin-3-amine monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2,6-Dimethoxypyridin-3-amine monohydrochloride. The guidance is based on general principles for the purification of amine salts and related heterocyclic compounds.

Troubleshooting Guide

Problem: The compound is "oiling out" and not forming crystals.

Potential Causes & Solutions:

  • High Solute Concentration: The solution may be too supersaturated.

    • Solution: Add a small amount of hot solvent to the mixture to reduce the concentration before allowing it to cool again.[1]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[1][2]

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material, before transferring it to an ice bath.[3]

  • Low Melting Point of Impurities: The presence of impurities can lower the melting point of the mixture, leading to oiling.

    • Solution: Ensure the starting material is of reasonable purity. If significant impurities are present, consider a preliminary purification step like a column chromatography.

  • Inappropriate Solvent: The chosen solvent may not be ideal for this compound's crystallization.

    • Solution: Experiment with different solvents or solvent systems. A mixture of a "good" solvent (in which the compound is highly soluble when hot) and a "poor" solvent or "anti-solvent" (in which the compound is less soluble) can sometimes promote crystallization.[1]

Problem: No crystals are forming upon cooling.

Potential Causes & Solutions:

  • Insufficient Supersaturation: Too much solvent may have been added, preventing the solution from becoming supersaturated upon cooling.[3]

    • Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3]

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic imperfections that act as nucleation sites.

    • Solution 2 (Seed Crystals): If a small amount of the pure solid is available, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • Compound is Too Soluble: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Consider using a different solvent in which the compound is less soluble, or add an anti-solvent to the current solution.

Problem: The yield of recovered crystals is low.

Potential Causes & Solutions:

  • Incomplete Crystallization: Not all of the dissolved compound has crystallized out of the solution.

    • Solution: Ensure the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.[2]

  • Premature Crystallization During Hot Filtration: The compound may have crystallized in the filter funnel during the removal of insoluble impurities.

    • Solution: Use a heated filter funnel or pre-heat the funnel with hot solvent before filtration. Minimize the amount of solvent used, but ensure enough is present to keep the compound dissolved at high temperatures.[4]

  • Loss During Washing: The wash solvent may be too effective at dissolving the crystals.

    • Solution: Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

  • Methanol/Ethanol: These are common solvents for recrystallizing organic salts. A patent for a related enamine salt purification specifically mentions using methanol.[5]

  • Water: Given its salt nature, water could be a suitable solvent. However, be aware that some organic compounds can be difficult to crystallize from water.[6]

  • Mixed Solvent Systems: A mixture such as ethanol/ethyl acetate or methanol/diethyl ether can be effective. The compound should be dissolved in the minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature, followed by the slow addition of the "poor" solvent (e.g., ethyl acetate) until the solution becomes slightly cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[6]

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude solid.

  • Place the crude this compound in a flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling (with stirring).

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will lead to a low yield or prevent crystallization altogether.[3]

Q3: The melting point of my recrystallized product is lower than the literature value (212 °C). What does this indicate?

A3: A melting point that is lower and broader than the literature value (212 °C for this compound) typically indicates the presence of impurities.[2][7] The recrystallization process may need to be repeated to achieve higher purity.

Q4: My compound is an amine hydrochloride. Does this affect the recrystallization process?

A4: Yes. As a salt, it is generally more polar than the corresponding free amine. This influences solvent selection, typically favoring more polar solvents. The hydrochloride salt form is often chosen specifically because it improves the likelihood of forming a stable, crystalline solid compared to the free base.[1][6]

Experimental Protocol: Recrystallization of this compound

This is a general procedure. The choice of solvent and specific volumes will need to be optimized for your particular sample.

  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent system (e.g., methanol, ethanol, or an ethanol/ethyl acetate mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. If using a solvent pair, dissolve the solid in the "good" solvent first.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.

Quantitative Data Summary

Solvent ClassExamplesSuitability for Amine Hydrochloride RecrystallizationNotes
Polar Protic Water, Methanol, EthanolHighOften good solvents due to the ionic nature of the salt. Methanol is cited in a patent for a similar compound's recrystallization.[5]
Polar Aprotic Acetone, Ethyl AcetateMediumCan be useful as the "poor" solvent in a mixed solvent system.
Non-Polar Hexanes, TolueneLowGenerally poor solvents for amine salts, but can be used as anti-solvents. Toluene has been used for recrystallizing a related dimethoxy-pyrimidine compound.[8]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Start Start with Crude Compound Solvent_Selection Select Solvent(s) Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Isolation Isolate Crystals (Vacuum Filtration) Crystal_Formation->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Analysis Purity & Yield Analysis Drying->Analysis End Pure Compound Analysis->End Troubleshooting_Tree cluster_no_crystals cluster_oiling_out cluster_low_yield Start Recrystallization Issue? No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield NC_Sol Too much solvent? No_Crystals->NC_Sol Check NC_Nuc No nucleation? No_Crystals->NC_Nuc Check OO_Cool Cooling too fast? Oiling_Out->OO_Cool Check OO_Conc Too concentrated? Oiling_Out->OO_Conc Check LY_Filt Loss during filtration? Low_Yield->LY_Filt Check LY_Wash Loss during washing? Low_Yield->LY_Wash Check NC_Sol_Fix Evaporate some solvent NC_Sol->NC_Sol_Fix Solution NC_Nuc_Fix Scratch flask or add seed crystal NC_Nuc->NC_Nuc_Fix Solution OO_Cool_Fix Cool slowly OO_Cool->OO_Cool_Fix Solution OO_Conc_Fix Add more hot solvent OO_Conc->OO_Conc_Fix Solution LY_Filt_Fix Pre-heat funnel LY_Filt->LY_Filt_Fix Solution LY_Wash_Fix Use ice-cold wash solvent LY_Wash->LY_Wash_Fix Solution

References

Validation & Comparative

A Comparative Guide to 2,6-Dimethoxypyridine and 2,6-Dichloropyridine in Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is paramount to achieving efficient and selective outcomes. Among the vast array of heterocyclic scaffolds, substituted pyridines are of significant interest. This guide provides an objective comparison of two commercially available and widely utilized pyridine derivatives: 2,6-dimethoxypyridine and 2,6-dichloropyridine. We will delve into their synthesis, physical and chemical properties, and critically, their comparative performance in key synthetic transformations, supported by experimental data.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in synthesis. The table below summarizes key properties for both compounds.

Property2,6-Dimethoxypyridine2,6-Dichloropyridine
Molecular Formula C₇H₉NO₂C₅H₃Cl₂N
Molecular Weight 139.15 g/mol 147.99 g/mol [1]
Appearance Colorless to pale yellow liquid[2]White to off-white crystalline solid[3]
Melting Point N/A87-89 °C[3]
Boiling Point 178-180 °C211 °C[3]
Solubility Soluble in most organic solvents, sparingly soluble in water[2]Soluble in most organic solvents[3]

Synthesis of the Starting Materials

Both 2,6-dimethoxypyridine and 2,6-dichloropyridine are readily accessible starting materials, though their synthetic origins differ.

2,6-Dichloropyridine is typically synthesized through the direct chlorination of pyridine or 2-chloropyridine.[1][4][5] The reaction of pyridine with chlorine gas at high temperatures or under photochemical conditions can yield a mixture of chlorinated pyridines, from which 2,6-dichloropyridine can be isolated.[4][5] A more selective method involves the liquid-phase chlorination of 2-chloropyridine.[6]

2,6-Dimethoxypyridine is commonly prepared from 2,6-dichloropyridine via a nucleophilic aromatic substitution (SNAr) reaction. Treatment of 2,6-dichloropyridine with sodium methoxide in methanol results in the displacement of both chlorine atoms to afford the desired product in high yield.[7]

SynthesisPathways Pyridine Pyridine Two_Chloropyridine 2-Chloropyridine Pyridine->Two_Chloropyridine Chlorination TwoSix_Dichloropyridine 2,6-Dichloropyridine Two_Chloropyridine->TwoSix_Dichloropyridine Chlorination TwoSix_Dimethoxypyridine 2,6-Dimethoxypyridine TwoSix_Dichloropyridine->TwoSix_Dimethoxypyridine Nucleophilic Substitution Sodium_Methoxide Sodium Methoxide (NaOMe) Sodium_Methoxide->TwoSix_Dichloropyridine

Synthesis pathways for 2,6-dichloropyridine and 2,6-dimethoxypyridine.

Reactivity in Key Synthetic Transformations

The primary difference in the synthetic utility of these two compounds lies in the nature of their substituents at the 2 and 6 positions. The chloro groups in 2,6-dichloropyridine are excellent leaving groups in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. In contrast, the methoxy groups in 2,6-dimethoxypyridine are generally poor leaving groups in such transformations but can be activated under specific conditions or participate in other types of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. 2,6-Dichloropyridine is a commonly used substrate in these reactions. While less reactive than its bromo- or iodo-analogs, its lower cost makes it an attractive option.[8] Achieving high yields with 2,6-dichloropyridine often requires more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands.[8]

In contrast, the methoxy groups of 2,6-dimethoxypyridine are generally not suitable leaving groups for standard Suzuki-Miyaura coupling reactions. Activation of the C-O bond for cross-coupling is challenging and typically requires specialized catalysts or prior conversion of the methoxy group to a better leaving group (e.g., triflate).

EntryPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100Not specified94 (dialkylation)[9]
22,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O1001285 (diarylation)

Experimental Protocol: Suzuki-Miyaura Dialkylation of 2,6-Dichloropyridine [9]

A reaction vessel is charged with 2,6-dichloropyridine (1.0 equiv), heptylboronic acid pinacol ester (2.3 equiv), Palladium(II) acetate (1 mol%), and Ad₂PⁿBu (3 mol%). A 4:1 mixture of dioxane and water is added as the solvent, followed by the addition of lithium tert-butoxide (LiOᵗBu) as the base. The mixture is then heated to 100 °C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS). The product, 2,6-diheptylpyridine, is then isolated and purified using standard procedures.

SuzukiWorkflow Start Combine Reactants: 2,6-Dichloropyridine, Boronic Ester, Pd Catalyst, Ligand, Base Solvent Add Degassed Solvent (Dioxane/H₂O) Start->Solvent Reaction Heat to 100°C Solvent->Reaction Workup Workup and Purification Reaction->Workup Product 2,6-Dialkylpyridine Workup->Product

Generalized workflow for Suzuki-Miyaura dialkylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[6] Similar to the Suzuki-Miyaura coupling, 2,6-dichloropyridine is a viable substrate, although it is less reactive than the corresponding bromo- or iodo-pyridines.[8] Modern catalyst systems have made the amination of aryl chlorides, including 2,6-dichloropyridine, highly efficient.[10]

The methoxy groups of 2,6-dimethoxypyridine are generally unreactive as leaving groups in Buchwald-Hartwig amination under standard conditions.

EntryPyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-DichloropyridineMorpholinePd₂(dba)₃ / P(t-Bu)₃NaOᵗBuToluene80298 (monoamination)
22,6-DichloropyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1002485 (monoamination)

Experimental Protocol: Mono-amination of 2,6-Dichloropyridine

In an oven-dried Schlenk tube under an inert atmosphere, 2,6-dichloropyridine (1.0 equiv), the desired amine (1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%), and a base (e.g., NaOᵗBu, 1.4 equiv) are combined. Anhydrous, degassed solvent (e.g., toluene) is added, and the reaction mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched, and the product is isolated and purified by standard procedures.

BuchwaldHartwigCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide L_nPd(II)(Ar)X OxAdd->PdII_ArylHalide Ligand_Exchange Ligand Exchange PdII_ArylHalide->Ligand_Exchange HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]+X- Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

References

Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 2,6-Dimethoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is a cornerstone of innovation. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of 2,6-dimethoxypyridin-3-amine and its derivatives, complete with experimental data and detailed protocols.

The structural confirmation of novel chemical entities is paramount in the fields of medicinal chemistry and materials science. For derivatives of 2,6-dimethoxypyridin-3-amine, a scaffold of interest in pharmaceutical research, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds, offering a comparative framework for their effective utilization.

A Symphony of Signals: Spectroscopic Techniques for Structural Verification

The elucidation of a molecule's structure is akin to solving a complex puzzle, with each spectroscopic technique providing unique and complementary pieces of information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for determining the carbon-hydrogen framework of organic molecules, ¹H and ¹³C NMR spectroscopy provide detailed insights into the chemical environment of individual atoms. Proton (¹H) NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment. Carbon-¹³ (¹³C) NMR, in turn, maps the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy : This technique is particularly adept at identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, such as N-H stretches in amines, C-O stretches in ethers, and C=C/C=N vibrations within the pyridine ring.

  • Mass Spectrometry (MS) : By measuring the mass-to-charge ratio of ionized molecules, mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and MultiplicityAssignment
2,6-Dimethoxypyridin-3-amine (Predicted) ~6.8 (d, 1H), ~6.2 (d, 1H), ~3.9 (s, 6H), ~3.5 (s, 2H)Pyridine H, Pyridine H, 2 x OCH₃, NH₂
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine [1]8.338 (s, 1H), 8.018-6.168 (m), 5.372 (s)Imine H (CH=N), Aromatic H's, Methoxy H's (OCH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
2,6-Dimethoxypyridin-3-amine (Predicted) ~160 (C), ~150 (C), ~135 (C), ~105 (CH), ~95 (CH), ~55 (OCH₃)C2, C6, C3, C4, C5, 2 x OCH₃
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine [1]162.176, 160.10-111.03, 53.72Imine C (CH=N), Aromatic C's, Methoxy C (OCH₃)

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
2,6-Dimethoxypyridin-3-amine (Typical Ranges) 3400-3250 (m, br), 1620-1580 (s), 1250-1200 (s)N-H stretch (amine), C=C/C=N stretch (pyridine), C-O stretch (methoxy)
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine [1]1617 (sharp)Imine C=N stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Method
2,6-Dimethoxypyridin-3-amine [M+H]⁺: 155.08151Predicted
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine [M]⁺: 202.09Experimental[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration and solubility.

    • Relaxation delay: 2 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation :

    • Solid Samples (KBr pellet) : Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid or Liquid Samples (ATR) : Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing : Perform a background subtraction using a spectrum of the empty sample compartment or the clean ATR crystal.

3. Mass Spectrometry (MS)

  • Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition :

    • Ionization Mode : Positive or negative ion mode, depending on the analyte's properties. ESI is generally suitable for polar molecules like amines.

    • Mass Range : Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

    • High-Resolution Mass Spectrometry (HRMS) : For accurate mass measurements, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For HRMS data, use software to calculate the elemental composition.

Visualizing the Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Proposed Structure NMR->Structure IR->Structure MS->Structure Confirmation Structure Confirmed Structure->Confirmation Consistent Data

References

A Comparative Study of Palladium Catalysts for the Coupling of 2,6-Dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among pyridine derivatives, 2,6-dimethoxypyridine is a key building block, and its efficient coupling is crucial for the synthesis of a wide array of complex molecules. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is a critical parameter that dictates the success of these transformations, influencing reaction yields, selectivity, and substrate scope.

This guide provides a comparative overview of various palladium catalysts for the coupling of 2,6-dimethoxypyridine derivatives, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The information presented is based on a compilation of experimental data from scientific literature to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various palladium catalysts in coupling reactions of 2,6-dimethoxypyridine derivatives. The data is compiled from studies on structurally similar substrates where direct comparative data for 2,6-dimethoxypyridine was not available, providing a strong indication of expected performance.

Table 1: Suzuki-Miyaura Coupling of 4-Halo-2,6-dimethoxypyridine with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The following data, extrapolated from studies on similar dihalopyridine substrates, compares the efficacy of different palladium catalyst systems.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012High[1]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Effective[1]
Pd(PPh₃)₄PPh₃K₂CO₃DME8018-22Good[1]
PdCl₂(dppf)dppfK₂CO₃DME802High[1]
Table 2: Buchwald-Hartwig Amination of 4-Halo-2,6-dimethoxypyridine

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of arylamines.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene1002>95[2]
Pd(OAc)₂RuPhosNaOt-BuToluene1002>95[2]
Pd(OAc)₂BrettPhosK₂CO₃t-BuOH11024High[2]
Pd₂(dba)₃BINAPNaOt-BuToluene110-High[3]
Table 3: Sonogashira Coupling of 4-Bromo-2,6-dimethoxypyridine with Terminal Alkynes

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of valuable alkynyl-substituted pyridines.

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NDMF60-803High[4]
Pd(OAc)₂CuIPPh₃Et₃NDMF1003High[5]
Pd/C--K₃PO₄NMP/H₂O1204Moderate[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) are added the 4-halo-2,6-dimethoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%). The flask is sealed, and the degassed solvent (e.g., Toluene/H₂O mixture) is added via syringe. The reaction mixture is then heated to the specified temperature with vigorous stirring and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under a counterflow of inert gas, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.). The 4-halo-2,6-dimethoxypyridine (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by the anhydrous, degassed solvent (e.g., toluene). The vessel is sealed and heated to the specified temperature. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired arylamine.[2]

General Procedure for Sonogashira Coupling

A Schlenk flask is charged with the 4-bromo-2,6-dimethoxypyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), the copper(I) co-catalyst (e.g., CuI, 5 mol%), and the ligand (e.g., PPh₃, 6 mol%) under an inert atmosphere. Anhydrous, degassed solvent (e.g., DMF) is added, followed by the base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.1 equiv.). The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[4][5]

Mandatory Visualization

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrates, Catalyst, Ligand, & Base solvent Add Degassed Solvent reagents->solvent 1. atmosphere Establish Inert Atmosphere (e.g., Argon) solvent->atmosphere 2. heating Heat Reaction Mixture atmosphere->heating 3. monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 4. quench Quench Reaction monitoring->quench 5. extraction Extract with Organic Solvent quench->extraction 6. purification Purify by Column Chromatography extraction->purification 7. product product purification->product Final Product Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

References

A Comparative Analysis of the Reactivity of 2,6-dimethoxypyridin-3-amine and 4-amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two key heterocyclic amines: 2,6-dimethoxypyridin-3-amine and 4-amino-2,6-dimethoxypyrimidine. Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceuticals and other functional materials. This comparison is based on fundamental chemical principles, spectroscopic data, and available experimental evidence.

Executive Summary

2,6-dimethoxypyridin-3-amine and 4-amino-2,6-dimethoxypyrimidine, while structurally similar, exhibit significant differences in their reactivity. The core distinction arises from the electronic properties of the pyridine versus the pyrimidine ring. The pyridine ring in 2,6-dimethoxypyridin-3-amine is generally more electron-rich and susceptible to electrophilic attack, particularly at the positions activated by the amino and methoxy groups. In contrast, the pyrimidine ring in 4-amino-2,6-dimethoxypyrimidine is inherently electron-deficient due to the presence of two nitrogen atoms, making it more prone to nucleophilic substitution. The amino group in both compounds can undergo typical reactions such as acylation and alkylation, but its nucleophilicity is influenced by the nature of the heterocyclic ring it is attached to.

Physicochemical and Spectroscopic Data

A comparison of the key physicochemical and spectroscopic data provides insights into the electronic environment of each molecule, which in turn governs their reactivity.

Property2,6-dimethoxypyridin-3-amine4-amino-2,6-dimethoxypyrimidine
Molecular Formula C₇H₁₀N₂O₂C₆H₉N₃O₂
Molecular Weight 154.17 g/mol 155.15 g/mol
Predicted pKa (Amino Group) ~4.5 - 5.5 (Estimated based on substituted pyridines)~3.35[1][2]
¹H NMR (CDCl₃, δ ppm) Not explicitly found, but predicted shifts are: H-4 (~7.0-7.2), H-5 (~6.2-6.4), NH₂ (~3.5-4.5, broad), OCH₃ (~3.9)5.31 (s, 1H, H-5), 4.89 (br s, 2H, NH₂), 3.93 (s, 6H, OCH₃)
¹³C NMR (CDCl₃, δ ppm) Not explicitly found, but predicted shifts are: C-2 (~160), C-6 (~160), C-3 (~135), C-4 (~120), C-5 (~100), OCH₃ (~55)164.3 (C-2, C-6), 162.2 (C-4), 78.9 (C-5), 54.1 (OCH₃)

Note: The predicted pKa for 2,6-dimethoxypyridin-3-amine is an estimation based on the electronic effects of the substituents on the pyridine ring. The lower predicted pKa of the amino group in 4-amino-2,6-dimethoxypyrimidine suggests it is less basic and therefore a weaker nucleophile compared to the amino group in the pyridine analog. This is a direct consequence of the electron-withdrawing nature of the pyrimidine ring.

Reactivity Comparison

Electrophilic Aromatic Substitution

The pyridine ring, being more electron-rich than the pyrimidine ring, is more susceptible to electrophilic aromatic substitution (SEAr). In 2,6-dimethoxypyridin-3-amine, the amino group is a strong activating group and, along with the two methoxy groups, directs electrophiles to the C-4 and C-5 positions.

In contrast, the pyrimidine ring is strongly deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms. Electrophilic substitution on 4-amino-2,6-dimethoxypyrimidine would require harsh reaction conditions and is generally not a favorable transformation.

Electrophilic_Substitution_Reactivity 2,6-dimethoxypyridin-3-amine 2,6-dimethoxypyridin-3-amine More Reactive More Reactive 2,6-dimethoxypyridin-3-amine->More Reactive Higher electron density 4-amino-2,6-dimethoxypyrimidine 4-amino-2,6-dimethoxypyrimidine Less Reactive Less Reactive 4-amino-2,6-dimethoxypyrimidine->Less Reactive Lower electron density Electrophilic Attack Electrophilic Attack Electrophilic Attack->2,6-dimethoxypyridin-3-amine Electrophilic Attack->4-amino-2,6-dimethoxypyrimidine

Comparison of reactivity towards electrophilic attack.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes 4-amino-2,6-dimethoxypyrimidine more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. The methoxy groups, however, are not excellent leaving groups and would require harsh conditions to be displaced.

Conversely, the electron-rich pyridine ring of 2,6-dimethoxypyridin-3-amine is generally resistant to nucleophilic attack unless activated by a strong electron-withdrawing group or under forcing conditions.

Nucleophilic_Substitution_Reactivity 4-amino-2,6-dimethoxypyrimidine 4-amino-2,6-dimethoxypyrimidine More Reactive More Reactive 4-amino-2,6-dimethoxypyrimidine->More Reactive Electron-deficient ring 2,6-dimethoxypyridin-3-amine 2,6-dimethoxypyridin-3-amine Less Reactive Less Reactive 2,6-dimethoxypyridin-3-amine->Less Reactive Electron-rich ring Nucleophilic Attack Nucleophilic Attack Nucleophilic Attack->4-amino-2,6-dimethoxypyrimidine Nucleophilic Attack->2,6-dimethoxypyridin-3-amine

Comparison of reactivity towards nucleophilic attack.

Reactivity of the Amino Group

The primary amino group in both compounds is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and formation of Schiff bases. However, the nucleophilicity of the amino group is modulated by the electronic nature of the heterocyclic ring.

Based on the predicted pKa values, the amino group of 2,6-dimethoxypyridin-3-amine is expected to be more basic and, therefore, a stronger nucleophile than the amino group of 4-amino-2,6-dimethoxypyrimidine. This suggests that reactions at the amino group of the pyridine derivative would proceed under milder conditions or with higher yields compared to the pyrimidine analog.

Experimental Protocols

General Protocol for Acylation of the Amino Group:

  • Dissolution: Dissolve the aminopyridine or aminopyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or diisopropylethylamine, to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Acylation_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up & Purification Amine Aminopyridine or Aminopyrimidine Dissolution Dissolve in Aprotic Solvent Amine->Dissolution Acylating_Agent Acylating Agent (e.g., Acyl Chloride) Addition Add Base and Acylating Agent at 0°C Acylating_Agent->Addition Base Base (e.g., Triethylamine) Base->Addition Dissolution->Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Reaction Quench Quench with Aqueous Solution Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography or Recrystallization Extraction->Purification Product N-Acylated Product Purification->Product

General experimental workflow for the acylation of the amino group.

Conclusion

References

Benchmarking the efficiency of different synthetic routes to 2,6-dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of two primary synthetic routes to 2,6-dimethoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The comparison focuses on efficiency, yield, and reagent accessibility, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2,6-DichloropyridineRoute 2: From 2,6-Dimethoxypyridine
Starting Material 2,6-Dichloropyridine2,6-Dimethoxypyridine
Number of Steps 32
Overall Yield ~35-60%Variable, highly dependent on nitration regioselectivity
Key Challenge Handling of hazardous nitrating agents and methoxideControlling regioselectivity during nitration
Starting Material Cost LowerHigher

Route 1: Synthesis from 2,6-Dichloropyridine

This three-step route begins with the commercially available and relatively inexpensive 2,6-dichloropyridine. The key steps involve nitration, followed by a double nucleophilic substitution with sodium methoxide, and finally, reduction of the nitro group.

Route_1_Workflow cluster_0 Route 1: From 2,6-Dichloropyridine A 2,6-Dichloropyridine B Nitration A->B HNO₃, H₂SO₄ C 2,6-Dichloro-3-nitropyridine B->C D Methoxylation C->D NaOMe, MeOH E 2,6-Dimethoxy-3-nitropyridine D->E F Reduction E->F e.g., Pd/C, H₂ or SnCl₂ G 2,6-dimethoxypyridin-3-amine F->G

Figure 1: Workflow for the synthesis of 2,6-dimethoxypyridin-3-amine starting from 2,6-dichloropyridine.
Experimental Protocols for Route 1

Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

To a stirred mixture of concentrated sulfuric acid (25 ml) and fuming nitric acid (10 ml) at 0°C, 2,6-dichloropyridine (5 g, 0.033 mol) is added portion-wise. The reaction mixture is then heated to 65°C for 2 hours. After cooling to room temperature, the mixture is carefully poured into ice water. The resulting precipitate is filtered, washed with water until neutral, and dried under vacuum to yield 2,6-dichloro-3-nitropyridine. A typical yield for this reaction is around 46%.[1] Another reported method involves adding 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and concentrated nitric acid at a temperature below 50°C, followed by heating to 100-105°C for 5 hours, yielding the product in 75.38% after workup.[2]

Step 2: Methoxylation of 2,6-Dichloro-3-nitropyridine to 2,6-Dimethoxy-3-nitropyridine

Step 3: Reduction of 2,6-Dimethoxy-3-nitropyridine to 2,6-dimethoxypyridin-3-amine

The reduction of the nitro group can be effectively achieved through catalytic hydrogenation. A typical procedure involves dissolving 2,6-dimethoxy-3-nitropyridine in a suitable solvent like ethanol or ethyl acetate, adding a catalytic amount of 5-10% palladium on carbon (Pd/C), and subjecting the mixture to a hydrogen atmosphere (1-5 bar) at room temperature for 4-12 hours.[3] Alternatively, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol or ethyl acetate at reflux for 1-3 hours can also be employed, with reported yields for similar reductions in the range of 85-95%.[3]

Route 2: Synthesis from 2,6-Dimethoxypyridine

This two-step route offers a more direct pathway, starting from 2,6-dimethoxypyridine. The success of this route is heavily dependent on the regioselectivity of the initial nitration step.

Route_2_Workflow cluster_1 Route 2: From 2,6-Dimethoxypyridine H 2,6-Dimethoxypyridine I Nitration H->I HNO₃, H₂SO₄ J 2,6-Dimethoxy-3-nitropyridine I->J K Reduction J->K e.g., Pd/C, H₂ or SnCl₂ L 2,6-dimethoxypyridin-3-amine K->L

Figure 2: Workflow for the synthesis of 2,6-dimethoxypyridin-3-amine starting from 2,6-dimethoxypyridine.
Experimental Protocols for Route 2

Step 1: Nitration of 2,6-Dimethoxypyridine to 2,6-Dimethoxy-3-nitropyridine

The direct nitration of 2,6-dimethoxypyridine is challenging due to the activating nature of the methoxy groups and the deactivating effect of the pyridine nitrogen, which can lead to a mixture of products. The methoxy groups direct electrophilic substitution to the 3- and 5-positions. However, under strongly acidic nitrating conditions, the pyridine nitrogen is protonated, further deactivating the ring and making nitration difficult. Achieving high regioselectivity for the 3-nitro isomer requires careful control of reaction conditions. A general approach involves the slow addition of 2,6-dimethoxypyridine to a pre-cooled nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at low temperatures. The reaction temperature must be carefully controlled to prevent over-nitration and decomposition. The isolation of the desired 3-nitro isomer from other potential isomers (like the 5-nitro or dinitro products) would likely require chromatographic purification. Specific, high-yield protocols for this direct nitration are not prominently reported in the initial search results, indicating a potential drawback of this route in terms of predictability and ease of purification.

Step 2: Reduction of 2,6-Dimethoxy-3-nitropyridine to 2,6-dimethoxypyridin-3-amine

The protocol for the reduction of the nitro group is identical to that described in Route 1, Step 3.

Efficiency and Practicality Comparison

Route 1:

  • Advantages:

    • Starts from a cheaper and more readily available raw material, 2,6-dichloropyridine.[4][5][6]

    • The nitration step is relatively well-documented with predictable regioselectivity at the 3-position due to the directing effects of the chloro groups and the pyridine nitrogen.

  • Disadvantages:

    • A three-step synthesis, which can be more time-consuming and may lead to lower overall yields.

    • The methoxylation step requires the use of sodium methoxide, which is a hazardous reagent that is flammable, corrosive, and water-reactive.[7][8][9][10][11]

    • Finding optimal conditions for the double methoxylation might require significant experimental work.

Route 2:

  • Advantages:

    • A shorter, two-step synthesis, which is theoretically more efficient.

  • Disadvantages:

    • The starting material, 2,6-dimethoxypyridine, is more expensive.[12][13]

    • The direct nitration of the activated 2,6-dimethoxypyridine ring can be unselective, leading to mixtures of isomers and dinitrated products, which complicates purification and reduces the yield of the desired 3-nitro intermediate.[14][15][16][17]

    • The handling of highly corrosive and hazardous nitrating mixtures is required.[18][19][20][21][22]

Conclusion and Recommendation

For a reliable and scalable synthesis of 2,6-dimethoxypyridin-3-amine, Route 1, starting from 2,6-dichloropyridine, appears to be the more robust and predictable approach. While it involves an additional step, the well-defined regioselectivity of the initial nitration and the established chemistry of nucleophilic aromatic substitution provide a clearer path to the target molecule. The main challenge lies in optimizing the double methoxylation step.

Route 2, although shorter, presents a significant challenge in controlling the regioselectivity of the nitration. The potential for a complex mixture of products could make this route less efficient in practice, especially on a larger scale where chromatographic separation is less desirable. However, for small-scale synthesis where the starting material is available and efficient purification methods can be employed, it might be a viable option if a reliable nitration protocol can be established.

Further process development and optimization would be beneficial for both routes to improve yields and streamline procedures. Researchers should carefully consider the scale of their synthesis, available resources, and expertise in handling the hazardous reagents involved when choosing the most appropriate synthetic strategy.

References

In-Silico Showdown: Unraveling the Binding Affinities of Pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, in-silico analysis has emerged as an indispensable tool for the rapid and efficient screening of potential drug candidates. This guide provides a comparative analysis of the binding affinities of two distinct 2,6-disubstituted pyridine derivatives, showcasing their potential as inhibitors of critical protein targets in oncology: kinesin Eg5 and β-tubulin. By examining the methodologies and in-silico performance of these compounds, we aim to provide valuable insights for researchers engaged in the design and development of next-generation cancer therapies.

Executive Summary of Comparative Binding Affinities

The following table summarizes the in-silico binding affinity data for two promising pyridine derivatives against their respective protein targets.

Derivative IDChemical ClassProtein TargetIn-Silico MethodBinding Affinity MetricValueReference
Compound 5m 2,6-diaryl-substituted pyridineKinesin Eg5Molecular DockingFree Energy of Binding-9.52 kcal/mol[1]
Compound VI trimethoxyphenyl pyridineβ-Tubulin (Colchicine Binding Site)Molecular DockingInteraction Energy-104.95 (arbitrary units)[2][3]
Compound VI trimethoxyphenyl pyridineTubulin PolymerizationIn-vitro AssayIC508.92 nM[2][3][4]

In-Silico Analysis Workflow

The following diagram illustrates a generalized workflow for the in-silico analysis of small molecule inhibitors, from target selection to binding affinity prediction.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_results Results & Validation Target Protein Target Selection (e.g., Kinesin Eg5, β-Tubulin) Receptor Receptor Preparation (Add Hydrogens, Remove Water, Define Binding Site) Target->Receptor Ligand Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (Predict Binding Pose and Affinity) Ligand->Docking Receptor->Docking MD_Sim Molecular Dynamics (MD) Simulation (Optional) (Assess Complex Stability) Docking->MD_Sim Scoring Scoring & Ranking (Based on Binding Energy/Score) Docking->Scoring Energy_Calc Binding Free Energy Calculation (e.g., MM/GBSA) MD_Sim->Energy_Calc Energy_Calc->Scoring Interaction Interaction Analysis (Identify Key Residues, Hydrogen Bonds, etc.) Scoring->Interaction Validation Experimental Validation (In-vitro Assays) Interaction->Validation

A generalized workflow for in-silico drug discovery.

Comparative Analysis: Kinesin Eg5 vs. β-Tubulin Inhibitors

Compound 5m: A 2,6-Diaryl-Substituted Pyridine Targeting Kinesin Eg5

Kinesin Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells.

Experimental Protocol: Molecular Docking of Compound 5m

The in-silico evaluation of Compound 5m was performed using molecular docking to predict its binding affinity and mode of interaction with the allosteric binding site of kinesin Eg5.

  • Protein Preparation: The crystal structure of the target protein, kinesin Eg5, was obtained from a protein data bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of Compound 5m was sketched and converted to a 3D structure. The ligand was then energy-minimized to obtain a stable conformation.

  • Molecular Docking: Docking was performed using a suitable software package. The prepared ligand was docked into the defined binding site of the Eg5 protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Scoring and Analysis: The resulting poses were scored based on a scoring function that estimates the free energy of binding. The pose with the lowest binding energy was selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For compound 5m, the docking results showed a free energy of binding of –9.52 kcal/mol.[1] Ligand-enzyme affinity maps indicated that compound 5m has the potential to interact with the Eg5 binding site through H-bond interactions with GLU116 and GLY117 residues.[1]

Compound VI: A Trimethoxyphenyl Pyridine Derivative Targeting β-Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and the mitotic spindle. Agents that interfere with microtubule dynamics are potent anticancer drugs. The colchicine binding site on β-tubulin is a well-established target for inhibitors of tubulin polymerization.

Experimental Protocol: Molecular Docking of Compound VI

The binding of Compound VI to the colchicine binding site of β-tubulin was investigated through molecular docking studies.

  • Protein and Ligand Preparation: Similar to the protocol for Compound 5m, the crystal structure of tubulin and the 3D structure of Compound VI were prepared and optimized.

  • Molecular Docking: Docking simulations were carried out to place Compound VI into the colchicine binding site of β-tubulin.

  • Interaction Analysis: The docking results for Compound VI revealed a high interaction energy of -104.95 (in arbitrary units as reported by the study), suggesting a strong binding affinity.[2][3] The in-silico analysis confirmed essential hydrogen bonding with the CYS241 residue, in addition to hydrophobic interactions within the binding site.[2][3][4] These interactions are crucial for the potent tubulin polymerization inhibitory activity observed for this compound, which was experimentally determined to have an IC50 value of 8.92 nM.[2][3][4]

Signaling Pathway: Mitotic Spindle Formation

Both kinesin Eg5 and β-tubulin are integral to the process of mitosis, specifically in the formation and function of the mitotic spindle. The diagram below illustrates their roles and how their inhibition by compounds like 5m and VI can lead to mitotic arrest.

G cluster_mitosis Mitosis cluster_targets Drug Targets cluster_inhibitors Inhibitors Prophase Prophase: Chromosomes Condense Metaphase Metaphase: Spindle Formation Prophase->Metaphase Anaphase Anaphase: Sister Chromatid Separation Metaphase->Anaphase Tubulin β-Tubulin Polymerization Metaphase->Tubulin Eg5 Kinesin Eg5 Motor Activity Metaphase->Eg5 Telophase Telophase: Cell Division Anaphase->Telophase Tubulin->Metaphase Required for Eg5->Metaphase Required for CompVI Compound VI CompVI->Tubulin Inhibits Comp5m Compound 5m Comp5m->Eg5 Inhibits

Role of β-Tubulin and Kinesin Eg5 in Mitosis.

Conclusion

This comparative guide highlights the utility of in-silico analysis in identifying and characterizing potent pyridine derivatives as anticancer agents. Both the 2,6-diaryl-substituted pyridine (Compound 5m) and the trimethoxyphenyl pyridine (Compound VI) demonstrate strong binding affinities to their respective targets, kinesin Eg5 and β-tubulin. The detailed methodologies and comparative data presented herein serve as a valuable resource for researchers in the field, facilitating the rational design of more effective and selective cancer therapeutics. The convergence of computational and experimental data, as exemplified by the correlation between the docking results and the in-vitro activity of Compound VI, underscores the predictive power of in-silico approaches in modern drug discovery.

References

Unveiling the Reactivity of 2,6-Dimethoxypyridine: A Comparative Analysis of Experimental Findings and Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized heterocyclic compounds like 2,6-dimethoxypyridine is paramount for the rational design of novel therapeutics and synthetic pathways. This guide provides a comparative analysis of experimental data and computational models for the reactions of 2,6-dimethoxypyridine, offering insights into its chemical behavior and the predictive power of theoretical approaches.

A key reaction of 2,6-dimethoxypyridine is its nucleophilic aromatic substitution (SNA), a versatile tool for introducing new functional groups onto the pyridine ring. Experimental studies have demonstrated the feasibility of such transformations, providing valuable benchmarks for computational validation.

Experimental Validation: Nucleophilic Amination

A notable example is the mono-amination of 2,6-dimethoxypyridine with piperidine, which has been shown to proceed with a high yield of 76%.[1][2] This reaction highlights the susceptibility of the methoxy groups to nucleophilic displacement, a critical consideration in synthetic design.

Experimental Protocol: Mono-amination of 2,6-Dimethoxypyridine with Piperidine[1][2]

To a solution of 2,6-dimethoxypyridine in a suitable solvent, piperidine is added as the nucleophile. The reaction is facilitated by the presence of a strong base, such as sodium hydride, and an activating agent like lithium iodide. The mixture is heated to drive the reaction to completion. Following the reaction, standard workup and purification procedures, such as extraction and chromatography, are employed to isolate the desired 2-amino-6-methoxypyridine product.

Computational Models: Predicting Reactivity and Regioselectivity

While specific computational studies directly modeling the amination of 2,6-dimethoxypyridine are not extensively documented in readily available literature, a wealth of theoretical work on nucleophilic aromatic substitution on pyridine derivatives provides a framework for understanding and predicting these reactions.

Computational models, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and predicting the outcomes of SNAr reactions. These models can calculate key parameters such as activation energies, transition state geometries, and the stability of reaction intermediates, which collectively determine the feasibility and regioselectivity of a given reaction.

For pyridine derivatives, computational studies have consistently shown that the positions ortho and para to the ring nitrogen are the most susceptible to nucleophilic attack. This is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge that develops in the Meisenheimer intermediate, a key step in the SNAr mechanism. In the case of 2,6-dimethoxypyridine, both methoxy groups are in the activated ortho positions, making them viable leaving groups for nucleophilic substitution.

The choice of which methoxy group is displaced in a mono-substitution reaction, and the overall reaction rate, are influenced by a combination of electronic and steric factors. Computational models can quantify these effects, providing predictions that can be compared with experimental results. For instance, DFT calculations can model the approach of the nucleophile and identify the lowest energy pathway, thereby predicting the preferred site of attack.

Comparison of Experimental Data and Computational Models

The experimental observation of a 76% yield for the mono-amination of 2,6-dimethoxypyridine provides a strong validation point for computational models. A successful computational model should be able to predict that:

  • Nucleophilic substitution at one of the methoxy groups is a favorable process.

  • The activation energy for the reaction is reasonably low, consistent with the observed high yield.

  • Mono-substitution is the major product under the given experimental conditions.

While a direct quantitative comparison of the 76% yield with a calculated value from a specific computational study on this exact reaction is not currently available in the literature, the qualitative agreement between experimental outcomes and the general principles derived from computational models of pyridine SNAr reactions is strong. The observed reactivity aligns with the theoretical understanding of how substituents and the ring nitrogen influence the susceptibility of the pyridine core to nucleophilic attack.

Alternative Computational Approaches

Beyond direct DFT calculations of reaction pathways, other computational methods can provide valuable insights. Frontier Molecular Orbital (FMO) theory, for instance, can be used to predict the sites of nucleophilic attack by examining the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) on the pyridine ring. For an electron-deficient ring like pyridine, the regions with the largest LUMO coefficients are generally the most electrophilic and thus most prone to nucleophilic attack.

Summary of Quantitative Data

Reaction Substrate Nucleophile Experimental Yield Computational Model Prediction
Mono-amination2,6-DimethoxypyridinePiperidine76%Favorable reaction at the 2-position, leading to mono-substitution. (Qualitative prediction based on general SNAr models for pyridines)

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the experimental validation of computational models for the nucleophilic amination of 2,6-dimethoxypyridine.

G cluster_exp Experimental Workflow cluster_comp Computational Modeling exp_start Start: 2,6-Dimethoxypyridine reagents Add Piperidine, NaH, LiI exp_start->reagents reaction Heating reagents->reaction workup Workup & Purification reaction->workup product Product: 2-Piperidinyl-6-methoxypyridine workup->product analysis Yield Determination (76%) product->analysis prediction Predict Yield & Regioselectivity analysis->prediction Comparison & Validation comp_start Model: 2,6-Dimethoxypyridine dft DFT Calculation (SNAr Pathway) ts_analysis Transition State Analysis energy Activation Energy Calculation

Experimental and computational workflow for studying the amination of 2,6-dimethoxypyridine.

Conclusion

The study of 2,6-dimethoxypyridine reactions provides a clear example of the synergy between experimental chemistry and computational modeling. The high-yield experimental synthesis of 2-amino-6-methoxypyridine validates the fundamental principles of nucleophilic aromatic substitution on the pyridine ring as understood through theoretical models. While a direct, quantitative side-by-side comparison with a dedicated computational study for this specific reaction is an area for future research, the existing body of computational work on pyridine chemistry provides a robust framework for rationalizing and predicting the observed reactivity. For researchers in drug development and synthetic chemistry, this integrated approach of combining experimental data with computational insights is crucial for accelerating the discovery and optimization of new chemical entities.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of 2,6-Dimethoxypyridin-3-amine monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2,6-Dimethoxypyridin-3-amine monohydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a pyridine derivative, this compound is classified as hazardous waste and requires careful management from handling to final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling

Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation.[1][2] Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye/Face ProtectionChemical safety goggles or a face shieldProtects eyes from splashes.[1]
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), lab coatPrevents skin contact and contamination.[1][4]
Respiratory ProtectionNIOSH/MSHA or European Standard EN 149 approved respiratorRecommended if exposure limits are exceeded or if irritation is experienced.[5]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][4] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it with regular trash.[4]

  • Waste Identification and Segregation: All materials contaminated with this compound, including the chemical itself, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[1] This waste stream should be kept separate from other incompatible waste to avoid dangerous reactions.[1]

  • Containerization: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[5] The container must be sealable and airtight.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards, such as "Irritant" and "Toxic".[1][6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[3][4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2][5] Provide the disposal service with a copy of the available safety information or Safety Data Sheet (SDS) for pyridine derivatives.

Disposal Workflow for this compound

start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize in Labeled, Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store professional_disposal Arrange for Professional Hazardous Waste Disposal store->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Skin ContactImmediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
InhalationMove the person to fresh air. If not breathing, give artificial respiration.[2]
IngestionDo NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

Adherence to these stringent safety and disposal protocols is critical for minimizing risks and ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) available for pyridine compounds.

References

Essential Safety and Operational Guide for 2,6-Dimethoxypyridin-3-amine monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dimethoxypyridin-3-amine monohydrochloride in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant to the eyes, respiratory system, and skin.[1] Safety data for structurally similar compounds, such as 4-Amino-2,6-dimethoxypyrimidine, indicate that this chemical should be treated as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Specific target organ toxicity - single exposure, Category 3). Therefore, a comprehensive personal protective equipment plan is mandatory for handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Laboratory coat.Prevents direct skin contact with the compound.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.Minimizes inhalation of fine particles.
Body Protection Full-coverage laboratory clothing.Provides an additional layer of protection against contamination.

Operational Plan: Step-by-Step Handling and Storage

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_weigh Weighing and Aliquoting prep_materials->handle_weigh Proceed to Handling handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Reaction Setup handle_solution->handle_reaction post_decon Decontaminate Equipment handle_reaction->post_decon After Experiment post_waste Segregate and Dispose of Waste post_decon->post_waste post_wash Remove PPE and Wash Hands post_waste->post_wash storage_conditions Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage Waste Storage cluster_disposal Final Disposal waste_id Identify Waste Streams (Solid, Liquid, Contaminated PPE) waste_seg Segregate into Designated 'Hazardous Waste' Container waste_id->waste_seg container_label Label Container Clearly: 'Hazardous Waste' 'this compound' waste_seg->container_label container_seal Keep Container Tightly Sealed container_label->container_seal storage_area Store in a Designated Satellite Accumulation Area container_seal->storage_area disposal_request Arrange for Professional Disposal (via EHS Office) storage_area->disposal_request

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.